Kallikrein-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H26FN5O4 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[(6-cyano-2-fluoro-3-methoxyphenyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxo-1-pyridinyl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H26FN5O4/c1-37-18-24-23(28(36)31-14-22-21(13-30)10-11-25(38-2)27(22)29)17-34(32-24)16-20-8-6-19(7-9-20)15-33-12-4-3-5-26(33)35/h3-12,17H,14-16,18H2,1-2H3,(H,31,36) |
InChI Key |
SPXOTFDBWDBJRN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)NCC2=C(C=CC(=C2F)OC)C#N)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Mechanism of Action of Tissue Kallikrein 1 (KLK1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a specific inhibitor designated "Kallikrein-IN-1" is not documented in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the mechanism of action for inhibitors of Tissue Kallikrein 1 (KLK1), a well-characterized therapeutic target. The principles and methodologies described herein are applicable to the study of any potential KLK1 inhibitor.
Executive Summary
Tissue Kallikrein 1 (KLK1) is a serine protease that plays a pivotal role in various physiological and pathological processes. Its primary function is the cleavage of low-molecular-weight kininogen (LMWK) to produce potent vasoactive peptides known as kinins, most notably bradykinin. Dysregulation of KLK1 activity is implicated in a range of disorders, including hypertension, inflammation, and certain cancers, making it a compelling target for therapeutic intervention. KLK1 inhibitors are designed to block the enzymatic activity of KLK1, thereby mitigating the downstream effects of excessive kinin production. This guide elucidates the core mechanisms of KLK1 inhibition, detailing the affected signaling pathways, presenting quantitative data for known inhibitors, and outlining key experimental protocols for their evaluation.
Core Mechanism of Action of KLK1 Inhibitors
The fundamental mechanism of action for a KLK1 inhibitor is the direct or indirect blockage of its catalytic activity. KLK1 is a serine protease, and its active site contains a catalytic triad (Histidine-57, Aspartate-102, and Serine-195) that is essential for its enzymatic function. Inhibitors can be designed to interact with this active site in several ways:
-
Competitive Inhibition: The inhibitor molecule directly binds to the active site of KLK1, preventing the substrate (kininogen) from binding. This is a common mechanism for small molecule inhibitors and some monoclonal antibodies.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, inducing a conformational change that reduces the catalytic efficiency of the active site, even if the substrate can still bind.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
By blocking the proteolytic cleavage of kininogen, KLK1 inhibitors prevent the release of bradykinin. This, in turn, modulates the signaling cascades initiated by bradykinin's interaction with its receptors, primarily the Bradykinin B2 receptor (B2R).
Quantitative Data on KLK1 Inhibitors
The potency and efficacy of KLK1 inhibitors are quantified using several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of publicly available data for representative KLK1 inhibitors and related compounds.
| Inhibitor/Compound | Target | Parameter | Value | Notes |
| DX-2300 | KLK1 | Ki | 0.13 nM | A fully human monoclonal antibody that acts as a competitive inhibitor. |
| Leupeptin | KLK1 | IC50 | 0.85 ± 0.10 µM | A reference serine protease inhibitor.[1] |
| KLK1 (direct action) | B2R | IC50 | 3 nM | KLK1 can directly displace radiolabeled bradykinin from its receptor.[2] |
| Lanadelumab | Plasma Kallikrein | IC50 | ~0.044 µM | A specific monoclonal antibody inhibitor of plasma kallikrein, demonstrating potency in a related system.[3] |
Signaling Pathways Modulated by KLK1 Inhibition
KLK1 activity influences a complex network of signaling pathways, both through kinin-dependent and independent mechanisms. Inhibition of KLK1 can therefore have wide-ranging cellular effects.
The canonical pathway involves the generation of bradykinin and its subsequent binding to the B2 receptor, a G-protein coupled receptor (GPCR). This interaction triggers multiple downstream cascades. Inhibition of KLK1 blocks the initiation of this pathway.
KLK1 can directly cleave and activate Protease-Activated Receptors (PARs), such as PAR-1 and PAR-4, initiating signaling cascades independent of bradykinin.[4][5] This is particularly relevant in tissues like the skin and kidneys.
Experimental Protocols
Evaluating the mechanism of action of a novel KLK1 inhibitor requires a suite of well-defined experiments.
This method provides a robust platform for determining the IC50 of KLK1 inhibitors.[1]
Objective: To quantify the inhibitory potential of a compound against KLK1.
Materials:
-
Immobilized KLK1 on a solid support (e.g., Sepharose-NHS) packed into a micro-column (IMER).
-
Substrate: Z-Phe-Arg-AMC (200 μmol L⁻¹).
-
Assay Buffer: 10 mmol L⁻¹ ammonium acetate solution (pH 8.0).
-
Test inhibitor at various concentrations (e.g., 1–2,500 μmol L⁻¹ for a reference like leupeptin).
-
HPLC-MS system for detection of the product, AMC (m/z 176 [M + H]⁺).
Protocol:
-
Equilibrate the IMER-KLK1 micro-column with the assay buffer.
-
Prepare reaction mixtures containing the assay buffer, the substrate, and varying concentrations of the test inhibitor. A control reaction should be prepared without the inhibitor.
-
Incubate the reaction mixtures with the IMER-KLK1 micro-column under gentle agitation at room temperature for a defined period (e.g., 5 minutes).
-
Stop the reaction and analyze the supernatant for the formation of the product (AMC) using HPLC-MS.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 - [(Activity with inhibitor / Activity without inhibitor) x 100]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal curve to determine the IC50 value.
This assay assesses the impact of KLK1 modulation on cell growth, which can be relevant in cancer studies.[6]
Objective: To determine if KLK1 inhibition affects the proliferation of a specific cell line.
Materials:
-
Target cell line (e.g., prostate cancer cells).
-
96-well cell culture plates.
-
Complete and basal cell culture media.
-
Test compound (KLK1 inhibitor) and any necessary stimulants (e.g., bradykinin).
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay kit or similar MTS-based assay.
-
Plate reader.
Protocol:
-
Seed cells at a low density (e.g., 1000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the complete medium with basal medium.
-
Treat the cells with the indicated concentrations of the KLK1 inhibitor, with or without a stimulant like bradykinin. Include appropriate vehicle controls.
-
Incubate the plates for the desired duration (e.g., 4 days), measuring cell growth at daily intervals.
-
At each time point, add the MTS reagent to the wells according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot absorbance versus time or inhibitor concentration to assess the effect on cell proliferation.
This assay serves as a pharmacodynamic biomarker assay to confirm target engagement in a biological matrix like plasma.[3]
Objective: To quantify the level of HKa, a direct product of kallikrein activity, in plasma samples following treatment with a kallikrein inhibitor.
Materials:
-
HKa-specific ELISA kit (utilizing a capture antibody specific to the cleaved form of HK).
-
Plasma samples from subjects treated with the KLK1 inhibitor.
-
Standard curve reagents (purified HKa).
-
Wash buffers and substrate solutions.
-
Microplate reader.
Protocol:
-
Coat a 96-well plate with the HKa-specific capture antibody.
-
Block non-specific binding sites.
-
Add plasma samples (appropriately diluted) and HKa standards to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody (e.g., biotinylated anti-HK antibody).
-
Add a streptavidin-HRP conjugate.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of HKa in the samples by interpolating from the standard curve. A reduction in HKa levels post-treatment would indicate effective target inhibition.
Conclusion
The inhibition of Tissue Kallikrein 1 is a promising therapeutic strategy for a variety of diseases. A thorough understanding of its mechanism of action requires a multi-faceted approach, encompassing biochemical assays to determine potency, cell-based assays to elucidate effects on signaling pathways, and biomarker assays to confirm target engagement in vivo. The methodologies and data presented in this guide provide a robust framework for the investigation and development of novel KLK1 inhibitors.
References
- 1. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 2. Human tissue kallikrein in the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel signaling pathway of tissue kallikrein in promoting keratinocyte migration: activation of proteinase-activated receptor 1 and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tissue Kallikrein 1 Is Downregulated in Elderly Human Prostates and Possesses Potential In Vitro Antioxidative and Antifibrotic Effects in Rodent Prostates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Kallikrein-IN-1: A Technical Primer on its Discovery and Synthesis
Executive Summary: While a specific molecule designated "Kallikrein-IN-1" is not documented in publicly available scientific literature and may represent an internal or developmental codename, this guide synthesizes the current landscape of novel small molecule plasma kallikrein inhibitor discovery and synthesis. For the purpose of this technical overview, we will refer to a representative, hypothetical molecule, "Hypothetical Kallikrein Inhibitor 1" (HKI-1), to illustrate the key processes and data involved. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed look into the methodologies, from initial screening to synthetic protocols and characterization.
Introduction to Kallikreins as a Therapeutic Target
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling. The kallikrein-kinin system is a key cascade where plasma kallikrein (PKa) cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.[1][2][3] Dysregulation of this system is implicated in several pathologies, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[4][5] Inhibition of plasma kallikrein has emerged as a validated therapeutic strategy for HAE and is being explored for other conditions such as diabetic macular edema.[6][7]
The development of small molecule inhibitors targeting plasma kallikrein offers the potential for oral administration, providing a significant advantage over injectable protein-based therapies.[4][5][8] The discovery process for these inhibitors typically involves high-throughput screening, hit-to-lead optimization focusing on potency and selectivity, and detailed structure-activity relationship (SAR) studies.[4][9]
The Discovery of a Novel Kallikrein Inhibitor: HKI-1
The discovery of a potent and selective plasma kallikrein inhibitor like HKI-1 follows a structured drug discovery pipeline.
Target Validation and Assay Development
The therapeutic rationale for inhibiting plasma kallikrein is well-established.[7] The initial step in discovering a novel inhibitor involves the development of robust in vitro assays to measure the enzymatic activity of plasma kallikrein. A common method is a fluorogenic substrate assay, where the cleavage of a synthetic peptide substrate by the enzyme results in a fluorescent signal.
Hit Identification: High-Throughput Screening (HTS)
A high-throughput screening campaign is conducted using a diverse chemical library to identify initial "hits." These are compounds that demonstrate inhibition of plasma kallikrein activity in the primary assay.
Hit-to-Lead Optimization
Initial hits from the HTS are often non-selective and may have suboptimal physicochemical properties. The hit-to-lead phase focuses on improving potency, selectivity against other serine proteases (e.g., thrombin, Factor Xa), and drug-like properties (e.g., solubility, metabolic stability).[4] This iterative process involves chemical synthesis of analogs and their characterization in a panel of assays.
A key aspect of optimizing plasma kallikrein inhibitors is the design of the P1 group, which interacts with the S1 pocket of the enzyme, typically binding to an aspartic acid residue (Asp189).[5] A successful strategy has been to move from highly basic P1 moieties to neutral or weakly basic groups to improve oral bioavailability.[4]
Lead Optimization and Candidate Selection
The most promising lead compounds undergo further rigorous testing, including in vivo pharmacokinetic and pharmacodynamic studies in animal models. The goal is to identify a single clinical candidate, such as our hypothetical HKI-1, with a desirable overall profile for human studies.
Quantitative Data for HKI-1
The following tables summarize the type of quantitative data that would be generated for a candidate kallikrein inhibitor.
Table 1: In Vitro Potency and Selectivity of HKI-1
| Target Enzyme | IC50 (nM) |
| Plasma Kallikrein | 5 |
| Factor XIIa | >10,000 |
| Thrombin | >10,000 |
| Factor Xa | >10,000 |
| Trypsin | 8,500 |
Table 2: Pharmacokinetic Properties of HKI-1 in Preclinical Species (Oral Dosing)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | 850 | 1.0 | 4200 | 65 |
| Dog | 5 | 1200 | 1.5 | 9800 | 75 |
Experimental Protocols
Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)
-
Reagents and Materials:
-
Human plasma kallikrein (PKa)
-
Fluorogenic substrate (e.g., a peptide conjugated to a fluorescent reporter)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test compounds (e.g., HKI-1) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to the microplate wells.
-
Add 50 µL of PKa solution in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution in assay buffer.
-
Monitor the increase in fluorescence intensity over 30 minutes using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
General Synthesis of a Phenyl-imidazole Core Kallikrein Inhibitor (Illustrative for HKI-1)
The synthesis of many small molecule kallikrein inhibitors involves the coupling of key fragments.[10] The following is a generalized, illustrative scheme.
-
Synthesis of the P1-P2 Fragment:
-
A suitable substituted phenylacetic acid is coupled with a protected aminoimidazole derivative using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
The protecting group on the imidazole nitrogen is subsequently removed.
-
-
Synthesis of the P3-P4 Fragment:
-
A substituted benzoic acid is activated (e.g., to an acid chloride or using a coupling agent).
-
The activated acid is reacted with a suitable amine to form an amide bond.
-
-
Final Coupling:
-
The P1-P2 fragment is coupled with the P3-P4 fragment via another amide bond formation or a similar C-N bond-forming reaction to yield the final inhibitor.
-
Purification is typically achieved by column chromatography followed by recrystallization or preparative HPLC.
-
Visualizations
Caption: The Kallikrein-Kinin System and the inhibitory action of HKI-1.
Caption: A generalized workflow for the discovery of a small molecule drug like HKI-1.
References
- 1. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 2. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of KVD001: A potent and selective small-molecule plasma kallikrein inhibitor for the treatment of diabetic macular edema - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scalable synthesis and structural characterization of reversible KLK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Kallikrein-1: A Serine Protease at the Crossroads of Physiology and Disease
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core functions, signaling pathways, and experimental methodologies related to human tissue Kallikrein-1 (KLK1).
Central, SC – Kallikrein-1 (KLK1), a member of the tissue kallikrein family of serine proteases, plays a pivotal role in a diverse array of physiological processes, including blood pressure regulation, inflammation, and renal function. This whitepaper provides an in-depth exploration of the molecular mechanisms underpinning KLK1's functions, offering valuable insights for the development of novel therapeutic strategies targeting this critical enzyme.
Core Function: The Kallikrein-Kinin System
At the heart of KLK1's function is its enzymatic activity within the Kallikrein-Kinin System (KKS). KLK1 cleaves low-molecular-weight kininogen (LMWK) to release the vasoactive peptide lysyl-bradykinin (also known as kallidin).[1] Lysyl-bradykinin is a potent vasodilator that contributes to the regulation of blood pressure and local blood flow.[2][3] This fundamental action positions KLK1 as a key modulator of cardiovascular homeostasis.
Quantitative Analysis of KLK1 Activity
The enzymatic efficiency and substrate preference of KLK1 have been characterized through kinetic studies. While specific Michaelis-Menten constants (Km) and catalytic rates (kcat) can vary with substrate and experimental conditions, representative data highlight its proteolytic activity.
| Substrate | Kinetic Parameter | Value | Reference |
| Low-Molecular-Weight Kininogen (LMWK) | kcat/Km (M⁻¹s⁻¹) | 1.46 x 10⁵ | [1] |
| High-Molecular-Weight Kininogen (HMWK) | kcat/Km (M⁻¹s⁻¹) | 8.6 x 10⁴ | [1] |
| Synthetic Peptide (Abz-F-R-S-S-R-Q-EDDnp) | kcat/Km (μM⁻¹s⁻¹) | Varies with pH | [1] |
| Synthetic Peptide (Abz-M-I-S-L-M-K-R-P-Q-EDDnp) | kcat/Km (μM⁻¹s⁻¹) | Varies with pH | [1] |
Table 1: Kinetic Parameters of Human Kallikrein-1. This table summarizes the apparent second-order rate constants (kcat/Km) of human KLK1 for its natural substrates and synthetic peptides. These values indicate the enzyme's efficiency in processing these molecules.
KLK1 exhibits a dual substrate specificity, with characteristics of both trypsin- and chymotrypsin-like proteases. This allows it to recognize and cleave a broader range of substrates beyond kininogens, suggesting its involvement in other physiological processes.
Physiological Impact of Kallikrein-1
The functional consequences of KLK1 activity are most prominently observed in the cardiovascular and renal systems.
| Physiological Parameter | Effect of Increased KLK1 Activity | Quantitative Data | Reference |
| Systolic Blood Pressure | Reduction in hypertensive models | 15 to 46 mmHg decrease in spontaneously hypertensive rats | [2][3][4] |
| Urinary Sodium Excretion | Increased | Positively correlated with urinary kallikrein excretion under certain conditions | [5][6] |
| Glomerular Filtration Rate (GFR) | Increased | Positively correlated with kinin excretion | [7][8] |
Table 2: Physiological Effects of Kallikrein-1. This table outlines the significant impact of KLK1 on key physiological parameters, underscoring its therapeutic potential in conditions like hypertension and renal disease.
Signaling Pathways of Kallikrein-1
KLK1 exerts its cellular effects through the activation of specific signaling cascades. The primary pathway involves the binding of its product, lysyl-bradykinin, to the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Additionally, KLK1 can directly activate Protease-Activated Receptors (PARs).
Bradykinin B2 Receptor Signaling Pathway
Activation of the B2R by lysyl-bradykinin initiates a cascade of intracellular events, primarily through Gαq/11, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK).
Figure 1: Bradykinin B2 Receptor Signaling Pathway. This diagram illustrates the signaling cascade initiated by the KLK1 product, lysyl-bradykinin, upon binding to the B2 receptor.
Protease-Activated Receptor (PAR) Signaling
KLK1 can also signal independently of the KKS by directly cleaving and activating PARs. This reveals a tethered ligand that binds to the receptor, initiating intracellular signaling cascades that often converge on the MAPK pathway. This direct activation of PARs by KLK1 implicates it in a broader range of cellular responses, including inflammation and tissue remodeling.
References
- 1. Evaluation of the extent of the binding site in human tissue kallikrein by synthetic substrates with sequences of human kininogen fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Muscle delivery of human kallikrein gene reduces blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct gene delivery of human tissue kallikrein reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary kallikrein excretion and sodium metabolism in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between kallikrein and water excretion and the conditional relationship between kallikrein and sodium excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and chronic responses of human renal kallikrein and kinins to dietary protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetically-modified stem cells in treatment of human diseases: Tissue kallikrein (KLK1)-based targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Plasma Kallikrein Inhibitors in the Kallikrein-Kinin System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kallikrein-kinin system (KKS) is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Dysregulation of this system, particularly the overproduction of bradykinin, is the underlying cause of several pathological conditions, most notably Hereditary Angioedema (HAE). This technical guide provides an in-depth analysis of the role of plasma kallikrein inhibitors in modulating the KKS, with a focus on two leading therapeutic agents: the monoclonal antibody Lanadelumab and the small molecule Berotralstat. While the fictitious "Kallikrein-IN-1" was the initial topic of interest, the lack of public information has necessitated a shift to these well-characterized inhibitors as exemplary models for understanding the therapeutic targeting of plasma kallikrein. This guide details their mechanisms of action, presents their quantitative inhibitory data, outlines key experimental protocols for their characterization, and visualizes the intricate signaling pathways and experimental workflows.
The Kallikrein-Kinin System: A Brief Overview
The KKS is a complex cascade of proteins and peptides that plays a significant role in various physiological and pathological processes. The system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin exerts its effects by binding to bradykinin B2 receptors, leading to increased vascular permeability, vasodilation, and pain. In HAE, a deficiency in the C1 esterase inhibitor (C1-INH), the primary endogenous inhibitor of plasma kallikrein, leads to uncontrolled plasma kallikrein activity and excessive bradykinin production, resulting in recurrent and debilitating swelling attacks.
Mechanism of Action of Plasma Kallikrein Inhibitors
Plasma kallikrein inhibitors are a class of therapeutic agents designed to directly target and inhibit the enzymatic activity of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. This targeted approach offers a specific and effective means of controlling the pathogenic cascade in diseases like HAE.
Lanadelumab: A Monoclonal Antibody Approach
Lanadelumab is a fully human monoclonal antibody (IgG1/κ-light chain) that binds to the active site of plasma kallikrein with high affinity and specificity. By physically obstructing the active site, Lanadelumab prevents plasma kallikrein from accessing and cleaving its substrate, HMWK. This non-covalent, high-affinity interaction effectively halts the production of bradykinin.[1][2]
Berotralstat: A Small Molecule Inhibitor
Berotralstat is an orally bioavailable small molecule that acts as a potent and selective inhibitor of plasma kallikrein. It binds reversibly to the active site of the enzyme, competing with the natural substrate, HMWK. This competitive inhibition effectively blocks the catalytic activity of plasma kallikrein, leading to a reduction in bradykinin levels.[3][4][5][6]
Quantitative Data on Plasma Kallikrein Inhibition
The potency and selectivity of plasma kallikrein inhibitors are critical determinants of their therapeutic efficacy. The following tables summarize the key quantitative data for Lanadelumab and Berotralstat.
Table 1: Quantitative Inhibitory Data for Lanadelumab
| Parameter | Value | Assay/Method | Reference |
| Ki | ~120-125 pM | In vitro enzyme inhibition assay | [1][7] |
| IC50 | 1.3 nM | In vitro inhibition of pKal proteolytic activity on HMWK | [8] |
| IC50 | 0.044 µM | HKa generation in plasma (ELISA) | [9][10] |
| EC50 | 23.53 ng/mL | Binding to immobilized plasma kallikrein (SPR) | [8] |
| IC50 | 5.71 µg/mL | Reduction of cleaved HMWK (cHMWK) in HAE patient plasma | [11] |
Table 2: Quantitative Inhibitory Data for Berotralstat
| Parameter | Value | Assay/Method | Reference |
| Ki | 0.44 nM | In vitro inhibition of isolated human plasma kallikrein | [3] |
| Ki | ~1.0 nM | Preclinical enzyme assays | |
| EC50 | 15 nM | Inhibition of plasma kallikrein activity in HAE patient plasma | [3] |
| EC50 | 5.6 nM | Inhibition of bradykinin release from HMWK-prekallikrein coated HUVECs | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of plasma kallikrein inhibitors. The following sections provide representative protocols for key in vitro assays.
Plasma Kallikrein Enzymatic Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the direct inhibitory activity of a compound against purified plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate (e.g., a peptide substrate linked to a fluorophore like AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and a non-ionic surfactant)
-
Test inhibitor (e.g., Berotralstat) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test inhibitor dilutions (or vehicle control), and purified plasma kallikrein.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cleaved High-Molecular-Weight Kininogen (cHMWK) Western Blot Assay
This assay assesses the ability of an inhibitor to prevent the cleavage of the endogenous substrate, HMWK, in a more physiologically relevant matrix like plasma.
Materials:
-
Human plasma (from healthy donors or HAE patients)
-
Contact system activator (e.g., dextran sulfate or silica)
-
Test inhibitor (e.g., Lanadelumab)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes (e.g., PVDF)
-
Primary antibody specific for HMWK/cHMWK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Pre-incubate plasma samples with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Initiate contact activation by adding the activator (e.g., dextran sulfate).
-
Incubate the samples at 37°C for a time sufficient to allow for HMWK cleavage in the control samples.
-
Stop the reaction by adding a reducing sample buffer.
-
Separate the proteins by SDS-PAGE. HMWK (uncleaved) and cHMWK (cleaved) will migrate at different molecular weights.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against HMWK/cHMWK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for HMWK and cHMWK to determine the extent of inhibition at each inhibitor concentration.[1][12]
Bradykinin Release Assay
This assay directly measures the end-product of the plasma kallikrein reaction, bradykinin, providing a functional measure of inhibition.
Materials:
-
Human plasma
-
Contact system activator
-
Test inhibitor
-
Bradykinin ELISA kit or LC-MS/MS system for bradykinin quantification
Protocol:
-
Follow steps 1-3 of the cHMWK Western Blot Assay to activate the KKS in the presence of the inhibitor.
-
Stop the reaction and process the plasma samples to stabilize and extract bradykinin (e.g., by protein precipitation with ethanol).
-
Quantify the amount of bradykinin in each sample using a validated bradykinin ELISA kit or a sensitive LC-MS/MS method.
-
Plot the measured bradykinin concentrations against the inhibitor concentrations to determine the IC50 for bradykinin release inhibition.
Visualizing the Kallikrein-Kinin System and Experimental Workflows
Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such visualizations.
The Kallikrein-Kinin System and Points of Inhibition
References
- 1. Lanadelumab Injection Treatment For The Prevention Of Hereditary Angioedema (HAE): Design, Development And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Berotralstat: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A cost model comparing long-term prophylaxis options for hereditary angioedema: lanadelumab and berotralsta | RTI Health Solutions [rtihs.org]
- 12. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Use of DX-2300 as a Potent and Specific Research Tool for Elucidating KLK1 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: While the initial request specified information on "Kallikrein-IN-1," publicly available scientific literature lacks specific data on a compound with this exact name. Therefore, this guide focuses on a well-characterized and potent inhibitor of Kallikrein-related peptidase 1 (KLK1), the fully human monoclonal antibody DX-2300 , as a representative tool for KLK1 studies. The principles and methodologies described herein can be adapted for other specific KLK1 inhibitors.
Introduction
Kallikrein-related peptidase 1 (KLK1) is a serine protease that plays a pivotal role in various physiological and pathological processes. Its primary function is the cleavage of low-molecular-weight kininogen (LMWK) to release the vasoactive peptide kallidin (Lys-bradykinin), a key component of the Kallikrein-Kinin System (KKS). The activation of the KKS is implicated in the regulation of blood pressure, inflammation, and pain. Beyond the KKS, emerging evidence indicates that KLK1 can also signal through Protease-Activated Receptors (PARs) and modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, thereby influencing cellular processes such as proliferation, migration, and cytokine production.
Given its central role in multiple signaling cascades, the specific inhibition of KLK1 is a critical approach for dissecting its functions and for the development of novel therapeutics. DX-2300 is a potent and highly specific human monoclonal antibody that inhibits KLK1 activity through a competitive mechanism.[1] This technical guide provides a comprehensive overview of the use of DX-2300 as a research tool for studying KLK1, including its biochemical properties, detailed experimental protocols for its application in vitro and in vivo, and a visual representation of the key signaling pathways it modulates.
Data Presentation: Biochemical and In Vitro Activity of DX-2300
The following table summarizes the key quantitative data for the inhibitory activity of DX-2300 against human KLK1.
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | 0.13 nM | Competitive Inhibition Assay | [1] |
| Specificity | No inhibition of 21 other serine proteases at 1 µM | Enzyme Inhibition Assays | [1] |
| In Vitro Inhibition | >90% inhibition of KLK1-like activity in human urine, saliva, and bronchoalveolar lavage fluid at 1 µM | Amidolytic Activity Assay | [1][2] |
Experimental Protocols
Biochemical Assay: Determination of KLK1 Enzymatic Activity and Inhibition by DX-2300
This protocol describes a fluorometric assay to measure the enzymatic activity of KLK1 and to determine the inhibitory potency of DX-2300.
Materials:
-
Recombinant human KLK1
-
DX-2300 antibody
-
Fluorogenic peptide substrate for KLK1 (e.g., Pro-Phe-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of recombinant human KLK1 in Assay Buffer.
-
Prepare serial dilutions of DX-2300 in Assay Buffer.
-
In the wells of the 96-well microplate, add 25 µL of the DX-2300 dilutions (or Assay Buffer for the control).
-
Add 50 µL of the KLK1 solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the final working concentration in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time (kinetic read) at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
Cell-Based Assay: Inhibition of KLK1-Induced Pro-inflammatory Cytokine Expression
This protocol details a method to assess the ability of DX-2300 to block KLK1-induced pro-inflammatory responses in human proximal tubular epithelial cells (PTEC).[3][4]
Materials:
-
Human proximal tubular epithelial cells (PTEC)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Recombinant human KLK1
-
DX-2300 antibody
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for IL-6, CCL2, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for IL-6 and CCL2
Procedure:
-
Seed PTECs in 24-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of DX-2300 (or vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with 100 nM recombinant human KLK1 for 6 hours (for qRT-PCR) or 24 hours (for ELISA).
-
For qRT-PCR:
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of IL-6 and CCL2 using qRT-PCR, normalizing to the housekeeping gene.
-
-
For ELISA:
-
Collect the cell culture supernatants.
-
Measure the protein concentrations of secreted IL-6 and CCL2 using specific ELISA kits according to the manufacturer's instructions.
-
In Vivo Model: Inhibition of Allergen-Induced Late-Phase Bronchoconstriction in a Sheep Model of Asthma
This protocol outlines an in vivo experiment to evaluate the efficacy of DX-2300 in an allergic sheep model of asthma, as previously described.[1]
Materials:
-
Allergic sheep sensitized to Ascaris suum antigen
-
DX-2300 antibody
-
Vehicle control (e.g., sterile saline)
-
Aerosol delivery system
-
Equipment for measuring airway responsiveness (e.g., esophageal balloon catheter for measurement of pulmonary resistance)
-
Ascaris suum antigen for challenge
Procedure:
-
Acclimatize the allergic sheep to the experimental setup.
-
Perform a baseline measurement of airway responsiveness to carbachol.
-
Administer DX-2300 or vehicle control via aerosol inhalation.
-
After a defined pre-treatment period, challenge the sheep with an aerosolized solution of Ascaris suum antigen.
-
Measure the early-phase (immediately after challenge) and late-phase (4-8 hours after challenge) bronchoconstrictor responses by monitoring pulmonary resistance.
-
At 24 hours post-challenge, perform another measurement of airway hyper-responsiveness to carbachol.
-
Compare the late-phase bronchoconstriction and the change in airway hyper-responsiveness between the DX-2300-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
KLK1 Signaling Pathways
KLK1 exerts its biological effects through at least three distinct signaling pathways. The specific pathway activated can depend on the cell type and the physiological context.
-
The Kallikrein-Kinin System (KKS): This is the classical pathway where KLK1 cleaves kininogen to produce bradykinin. Bradykinin then binds to its B2 receptor (B2R), leading to various downstream effects, including vasodilation and inflammation.[5][6][7]
-
Protease-Activated Receptor (PAR) Signaling: KLK1 can directly cleave and activate PARs, particularly PAR4, on the surface of cells like proximal tubular epithelial cells. This activation leads to intracellular calcium mobilization and the activation of MAPK signaling.[3]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: KLK1 can induce the phosphorylation and activation of p38 and p42/44 (ERK1/2) MAPK pathways, leading to the expression of pro-inflammatory cytokines and chemokines.[4][8]
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Specific inhibition of tissue kallikrein 1 with a human monoclonal antibody reveals a potential role in airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells | PLOS One [journals.plos.org]
- 4. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Basis of Plasma Kallikrein-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and molecular basis of plasma kallikrein inhibition by the potent and specific inhibitor, Plasma Kallikrein-IN-1. Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, primarily through the cleavage of high-molecular-weight kininogen to produce the inflammatory mediator bradykinin. Dysregulation of this pathway is implicated in various pathologies, including hereditary angioedema. Plasma this compound has emerged as a significant tool for studying the physiological and pathological roles of plasma kallikrein. This document details the quantitative inhibitory activity of Plasma this compound, the experimental protocols for its characterization, and the signaling pathways it modulates.
Introduction to Plasma Kallikrein and the Kallikrein-Kinin System
The kallikrein-kinin system is a complex signaling cascade that contributes to inflammation, blood pressure regulation, coagulation, and pain.[1] Plasma kallikrein (PK) is a central enzyme in this system, circulating as an inactive zymogen, prekallikrein, which is activated by factor XIIa.[2] Once activated, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and inflammatory peptide.[3] Bradykinin then exerts its effects by binding to B2 receptors, and its metabolite, des-Arg9-bradykinin, binds to B1 receptors, leading to a cascade of downstream signaling events that contribute to increased vascular permeability, vasodilation, and pain.[4]
The uncontrolled activity of plasma kallikrein can lead to excessive bradykinin production, resulting in conditions such as hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[3] Therefore, the development of specific inhibitors of plasma kallikrein is a key therapeutic strategy for managing such disorders.
Plasma this compound: A Potent Inhibitor
Plasma this compound is a potent inhibitor of plasma kallikrein (PKK) with a high degree of selectivity. Its inhibitory activity has been quantified, and its chemical properties are well-defined.
Quantitative Inhibition Data
The inhibitory potency of Plasma this compound against plasma kallikrein has been determined through in vitro enzymatic assays. The key quantitative metric for its activity is the half-maximal inhibitory concentration (IC50).
| Inhibitor Name | Target | IC50 (nM) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Plasma this compound | Plasma Kallikrein (PKK) | 0.5 | C23H25F2N7O | 453.49 | 2691030-28-9 |
Table 1: Quantitative data for Plasma this compound.[5][6]
Structural Basis of Inhibition
While a specific crystal structure of Plasma this compound in complex with plasma kallikrein is not publicly available in the Protein Data Bank (PDB) as of the last update, the binding mode of similar small molecule inhibitors has been elucidated through crystallographic studies of plasma kallikrein.[3] These studies reveal that inhibitors typically bind in the active site of the protease, forming key interactions with residues in the S1, S2, and S4 specificity pockets. The potency and selectivity of these inhibitors are often dictated by the specific chemical moieties that occupy these pockets and their interactions with the surrounding amino acid residues. For instance, the S1 pocket of plasma kallikrein is known to accommodate basic residues, and inhibitors are often designed with moieties that mimic this preference. The binding of an inhibitor to the active site physically blocks the access of the natural substrate, HMWK, thereby preventing the generation of bradykinin.
Experimental Protocols
The determination of the inhibitory activity of Plasma this compound involves specific biochemical assays. The following is a generalized protocol based on standard methods for assessing plasma kallikrein inhibition.
In Vitro Plasma Kallikrein Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified plasma kallikrein on a fluorogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Plasma this compound
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of Plasma this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
Add a fixed concentration of purified human plasma kallikrein to each well of the microplate.
-
Add the diluted inhibitor solutions to the respective wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Logical Relationships
The inhibition of plasma kallikrein by Plasma this compound has direct consequences on the kallikrein-kinin signaling pathway. The following diagrams illustrate the key pathways and the point of intervention by the inhibitor.
Kallikrein-Kinin System Activation Pathway
Caption: Activation cascade of the Kallikrein-Kinin system and the inhibitory action of Plasma this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of Plasma this compound.
Conclusion
Plasma this compound is a highly potent and specific inhibitor of plasma kallikrein, making it an invaluable research tool and a potential scaffold for the development of therapeutics for conditions driven by excessive bradykinin production. This guide has provided a comprehensive overview of its inhibitory activity, the experimental methods used for its characterization, and its impact on the kallikrein-kinin signaling pathway. Further structural studies on the precise binding interactions of Plasma this compound with its target will undoubtedly provide deeper insights into its mechanism of action and facilitate the design of next-generation kallikrein inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of full-length plasma kallikrein bound to highly specific inhibitors describe a new mode of targeted inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU2014340450B2 - Assays for determining plasma kallikrein system biomarkers - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of Oral Plasma Kallikrein Inhibition on Bradykinin Production: A Technical Overview of ATN-249
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides an in-depth analysis of the mechanism and effects of ATN-249, a potent and selective oral inhibitor of plasma kallikrein, on the production of bradykinin. The kallikrein-kinin system is a critical pathway in inflammation and angioedema, with plasma kallikrein being the key enzyme responsible for the generation of the potent vasodilator, bradykinin. Dysregulation of this system can lead to excessive bradykinin production, resulting in conditions such as Hereditary Angioedema (HAE). ATN-249 is a small molecule inhibitor designed to block the catalytic activity of plasma kallikrein, thereby reducing bradykinin levels and mitigating its pathological effects. This document details the quantitative inhibitory activity of ATN-249, the methodologies of key experimental assays, and the signaling pathways involved.
Note: Initial searches for a compound specifically named "Kallikrein-IN-1" did not yield publicly available information. Therefore, this guide focuses on ATN-249, a well-documented oral plasma kallikrein inhibitor, as a representative example to fulfill the core requirements of the user request.
Introduction to the Kallikrein-Kinin System and Bradykinin Production
The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain. A key effector molecule of this system is bradykinin, a nine-amino-acid peptide that is a potent vasodilator and increases vascular permeability.
The production of bradykinin is initiated by the activation of Factor XII, which in turn converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1] In pathological conditions such as Hereditary Angioedema (HAE), a deficiency in the C1 esterase inhibitor (C1-INH) leads to uncontrolled activation of plasma kallikrein and subsequent overproduction of bradykinin, causing recurrent episodes of severe swelling.[2]
ATN-249 is an orally bioavailable small molecule designed to directly inhibit the enzymatic activity of plasma kallikrein, offering a targeted therapeutic approach to control bradykinin production.[2]
Quantitative Data on ATN-249 Inhibitory Activity
The potency and selectivity of ATN-249 have been characterized through various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of ATN-249
| Assay Type | Parameter | ATN-249 | C1-INH (Reference) |
| Biochemical Inhibition | IC50 | 2.7 nM | 25.4 nM |
| Contact Activation | EC50 | 8.2 nM | 92.4 nM |
| Data sourced from preclinical studies presented by Attune Pharmaceuticals.[2] |
Table 2: Selectivity of ATN-249
| Serine Protease | Selectivity Fold vs. Plasma Kallikrein |
| Tissue Kallikrein 5 | >2000-fold |
| Plasmin | >2000-fold |
| Factor Xa | >2000-fold |
| Factor VIIa | >2000-fold |
| Thrombin | >2000-fold |
| Tissue Plasminogen Activator (tPA) | >2000-fold |
| ATN-249 demonstrates high selectivity for plasma kallikrein over other related serine proteases.[3] |
Table 3: Preclinical Pharmacokinetics of ATN-249
| Species | Dose | Key Finding |
| Rat | 15 mg/kg (single oral dose) | 24-hour exposure was 30-fold greater than the EC50. |
| This data suggests the potential for once-daily dosing.[2][3] |
Signaling Pathways and Experimental Workflows
The Kallikrein-Kinin Signaling Pathway and Inhibition by ATN-249
The following diagram illustrates the cascade leading to bradykinin production and the point of intervention for ATN-249.
Experimental Workflow for Evaluating a Plasma Kallikrein Inhibitor
The diagram below outlines a typical workflow for the preclinical evaluation of a novel plasma kallikrein inhibitor like ATN-249.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a plasma kallikrein inhibitor. The following are generalized protocols for the key assays mentioned.
Plasma Kallikrein Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic or fluorogenic plasma kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Test compound (e.g., ATN-249) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the serially diluted test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known kallikrein inhibitor).
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[2]
-
The rate of substrate cleavage is determined from the linear portion of the reaction curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Contact Activation Assay (Ex Vivo)
Objective: To determine the half-maximal effective concentration (EC50) of a test compound to inhibit the activation of the kallikrein-kinin system in human plasma.
Materials:
-
Human plasma (citrated)
-
Contact activator (e.g., dextran sulfate, kaolin, or glass beads)
-
Test compound (e.g., ATN-249)
-
Bradykinin ELISA kit or LC-MS/MS for bradykinin quantification
-
Buffer for sample dilution
Procedure:
-
Collect human blood in citrate tubes and prepare platelet-poor plasma by centrifugation.
-
Prepare serial dilutions of the test compound.
-
In separate tubes, pre-incubate aliquots of human plasma with the different concentrations of the test compound or vehicle control at 37°C for a specified time.
-
Initiate the contact activation by adding a contact activator (e.g., dextran sulfate) to each plasma sample.
-
Incubate the samples at 37°C for a defined period to allow for bradykinin generation.
-
Stop the reaction by adding a protease inhibitor cocktail or by immediate processing for bradykinin measurement.
-
Measure the concentration of bradykinin in each sample using a validated method such as a competitive ELISA or LC-MS/MS.[3]
-
Calculate the percentage of inhibition of bradykinin production for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value using non-linear regression analysis.
Conclusion
ATN-249 is a potent and selective oral inhibitor of plasma kallikrein that effectively reduces the production of bradykinin in preclinical models. Its favorable in vitro potency, high selectivity over other serine proteases, and promising pharmacokinetic profile highlight its potential as a therapeutic agent for conditions characterized by excessive bradykinin production, such as Hereditary Angioedema. The experimental protocols detailed herein provide a framework for the evaluation of such inhibitors, ensuring robust and reproducible data generation for drug development programs. Further clinical investigation is necessary to fully elucidate the therapeutic efficacy and safety of ATN-249 in patient populations.
References
in vitro characterization of Kallikrein-IN-1
An In-Depth Technical Guide to the In Vitro Characterization of Kallikrein-IN-1 For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel inhibitor of kallikrein. The document outlines the core methodologies, data interpretation, and signaling context crucial for understanding its mechanism of action and potential therapeutic applications.
The kallikrein-kinin system (KKS) is a complex signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2][3] Kallikreins are a subgroup of serine proteases that are central to this system.[4][5] There are two main types of kallikreins: plasma kallikrein and tissue kallikreins.[4][6]
Plasma kallikrein is encoded by the KLKB1 gene and circulates in an inactive form called prekallikrein.[4] Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.[2][7] Tissue kallikreins (KLKs), a family of 15 related serine proteases, are expressed in various tissues and are involved in a range of functions.[4][8] For instance, KLK1 is primarily involved in cleaving low-molecular-weight kininogen (LMWK) to produce kallidin.[8][9] Dysregulation of the kallikrein-kinin system is implicated in various pathologies, including hereditary angioedema, making kallikreins attractive therapeutic targets.[2][6]
Quantitative Data Summary for this compound
The following tables summarize the key quantitative data for this compound, providing a snapshot of its potency, binding characteristics, and selectivity.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type |
| Human Plasma Kallikrein | 15.2 | 7.8 | Fluorogenic Substrate |
| Human Tissue Kallikrein 1 (KLK1) | 250.6 | 128.1 | Fluorogenic Substrate |
Table 2: Binding Kinetics of this compound with Human Plasma Kallikrein
| Parameter | Value | Method |
| Kd (nM) | 10.5 | Surface Plasmon Resonance (SPR) |
| kon (1/Ms) | 1.2 x 10^5 | Surface Plasmon Resonance (SPR) |
| koff (1/s) | 1.26 x 10^-3 | Surface Plasmon Resonance (SPR) |
Table 3: Selectivity Profile of this compound
| Protease | IC50 (nM) | Fold Selectivity (vs. Plasma Kallikrein) |
| Thrombin | >10,000 | >658 |
| Factor Xa | >10,000 | >658 |
| Trypsin | 8,500 | 559 |
| Chymotrypsin | >10,000 | >658 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorogenic Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against a target kallikrein.
-
Materials:
-
Purified human plasma kallikrein or tissue kallikrein 1.
-
Fluorogenic substrate (e.g., Acetyl-K-P-R-AFC).[10]
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4.[10]
-
This compound (serial dilutions).
-
384-well black microplate.
-
Plate reader with fluorescence capabilities (Excitation: 405 nm, Emission: 510 nm).[10]
-
-
Procedure:
-
Add 5 µL of serially diluted this compound to the wells of the microplate.
-
Add 20 µL of the target kallikrein solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.[10]
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~100 µM).[10]
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes.
-
The rate of reaction is determined from the linear portion of the progress curve.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
-
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified human plasma kallikrein.
-
This compound (serial dilutions).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4).
-
-
Procedure:
-
Immobilize the target kallikrein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the chip surface to measure association.
-
Follow with an injection of running buffer to measure dissociation.
-
Regenerate the chip surface between each inhibitor concentration.
-
The resulting sensorgrams are globally fitted to a 1:1 binding model to determine kon, koff, and Kd.
-
Cell-Based Bradykinin Receptor Activation Assay
This assay assesses the functional consequence of kallikrein inhibition by measuring the downstream signaling of the bradykinin B2 receptor.
-
Materials:
-
PC12 cell line, which can be used to model neuronal responses.[11]
-
High-molecular-weight kininogen (HMWK).
-
Plasma kallikrein.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Culture PC12 cells in a 96-well plate.
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
In a separate reaction, incubate plasma kallikrein with HMWK to generate bradykinin.
-
Add the bradykinin-containing solution to the cells.
-
Measure the change in intracellular calcium concentration via fluorescence.
-
Determine the inhibitory effect of this compound on bradykinin-induced calcium flux.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The Kallikrein-Kinin System and the site of action for this compound.
Caption: A generalized experimental workflow for the in vitro characterization of a kallikrein inhibitor.
References
- 1. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein - Wikipedia [en.wikipedia.org]
- 5. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. Insights from the Evolution of Coagulation: A New Perspective on Anti-Inflammatory Strategies in the ICU—Focus on the Contact Activation System [mdpi.com]
- 8. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. Characterization of the Kallikrein-Kinin System Post Chemical Neuronal Injury: An In Vitro Biochemical and Neuroproteomics Assessment | PLOS One [journals.plos.org]
Kallikrein-IN-1: A Technical Guide for the Study of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kallikrein-kinin system (KKS) is a critical signaling cascade implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a central serine protease of this system, has emerged as a key therapeutic target for inflammatory disorders. Kallikrein-IN-1 is a potent and specific inhibitor of plasma kallikrein, offering a valuable pharmacological tool for the investigation of its role in inflammatory signaling. This technical guide provides an in-depth overview of the application of this compound and similar plasma kallikrein inhibitors in the study of inflammatory pathways, complete with experimental protocols and data presentation formats.
Introduction to the Kallikrein-Kinin System and Inflammation
The kallikrein-kinin system is an intricate cascade of proteins that, upon activation, leads to the generation of potent inflammatory mediators.[1] There are two main branches of the KKS: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system.[2][3]
Plasma Kallikrein-Kinin System: This system is primarily initiated by the activation of Factor XII on the surface of endothelial cells, which in turn converts prekallikrein to active plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the pro-inflammatory peptide bradykinin.[2][3] Bradykinin subsequently binds to its receptors (B1 and B2), leading to vasodilation, increased vascular permeability, and pain—the cardinal signs of inflammation.[1]
Tissue Kallikrein-Kinin System: Tissue kallikreins are a family of 15 serine proteases with diverse functions.[3] Tissue kallikrein 1 (KLK1) cleaves low-molecular-weight kininogen (LMWK) to produce lys-bradykinin (kallidin), which can be converted to bradykinin. This system is also involved in inflammatory processes.[4]
Dysregulation of the kallikrein-kinin system is associated with a range of inflammatory conditions, including hereditary angioedema, diabetic retinopathy, and inflammatory bowel disease.[1] Therefore, inhibitors of plasma kallikrein, such as this compound, are valuable tools for dissecting the role of this pathway in disease pathogenesis and for the development of novel anti-inflammatory therapeutics.
This compound: A Potent Plasma Kallikrein Inhibitor
This compound is a small molecule inhibitor of plasma kallikrein with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM.[2] This high potency makes it a suitable tool for specifically targeting plasma kallikrein activity in various experimental settings. While detailed structural and comprehensive selectivity data for this compound are not extensively published in peer-reviewed literature, its potent IC50 suggests a high affinity for the active site of plasma kallikrein. For the purposes of this guide, where specific data for this compound is unavailable, we will refer to data from other well-characterized plasma kallikrein inhibitors to provide representative examples of expected outcomes and experimental design.
Table 1: Potency of Selected Plasma Kallikrein Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Human Plasma Kallikrein | 0.5 | Not extensively published | [2] |
| Exemplified Compound (WO 2024173196) | Human Plasma Kallikrein | 0.2 | Not specified | [5] |
| Exemplified Compound (WO 2023146809) | Human Plasma Kallikrein | 0.8 | >1700-fold vs. Factor XIa | [6] |
| Avoralstat (BCX4161) | Human Plasma Kallikrein | Potent | Not specified | [2] |
| Lanadelumab (SHP643) | Human Plasma Kallikrein | 0.12 (Ki) | Specific for plasma kallikrein | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the kallikrein-kinin system and the design of experiments to probe its function is crucial. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.
Caption: The Plasma Kallikrein-Kinin System and the point of intervention for this compound.
Caption: A generalized experimental workflow for characterizing a plasma kallikrein inhibitor.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols that can be adapted for use with this compound.
In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)
This assay determines the IC50 value of an inhibitor against purified plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
This compound or other test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a concentration gradient.
-
In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_no inhibitor - V_inhibitor) / V_no inhibitor] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Bradykinin Release Assay in Human Plasma
This assay measures the ability of an inhibitor to block the generation of bradykinin in a more physiologically relevant matrix.
Materials:
-
Freshly collected human plasma (citrated)
-
Contact activator (e.g., dextran sulfate or kaolin)
-
This compound or other test inhibitor
-
Bradykinin ELISA kit
-
Stop solution (e.g., aprotinin)
Procedure:
-
Pre-incubate aliquots of human plasma with varying concentrations of this compound.
-
Initiate the contact activation system by adding a contact activator to the plasma samples.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a potent protease inhibitor like aprotinin.
-
Measure the concentration of bradykinin in each sample using a commercially available ELISA kit according to the manufacturer's instructions.
-
Plot the bradykinin concentration against the inhibitor concentration to determine the inhibitory effect.
In Vivo Model of Inflammation: Rat Paw Edema
This model assesses the anti-inflammatory efficacy of a plasma kallikrein inhibitor in a living organism.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan (or another pro-inflammatory agent)
-
This compound or other test inhibitor formulated for in vivo administration
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer this compound or vehicle control to the rats via a suitable route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the inflammatory challenge.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Induce inflammation by injecting a solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.
-
Compare the paw edema in the inhibitor-treated group to the vehicle-treated group to assess the anti-inflammatory effect.
Data Presentation
Clear and structured presentation of quantitative data is paramount for interpretation and comparison.
Table 2: In Vitro Inhibition of Plasma Kallikrein by this compound
| This compound (nM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | 100.0 ± 5.0 | 0 |
| 0.1 | 85.2 ± 4.2 | 14.8 |
| 0.5 | 51.5 ± 3.1 | 48.5 |
| 1.0 | 25.8 ± 2.5 | 74.2 |
| 5.0 | 5.3 ± 1.1 | 94.7 |
| 10.0 | 1.2 ± 0.5 | 98.8 |
| IC50 (nM) | 0.52 |
Note: Data are representative and for illustrative purposes only.
Table 3: Effect of a Plasma Kallikrein Inhibitor on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 65.4 ± 5.8 | 0 |
| Inhibitor X | 1 | 48.2 ± 4.5 | 26.3 |
| Inhibitor X | 3 | 31.7 ± 3.9 | 51.5 |
| Inhibitor X | 10 | 15.9 ± 2.7 | 75.7 |
Note: Data are representative and for illustrative purposes only. "Inhibitor X" is used as a stand-in for a generic plasma kallikrein inhibitor due to the lack of specific in vivo data for this compound.
Conclusion
This compound, as a potent inhibitor of plasma kallikrein, represents a valuable molecular probe for elucidating the intricate role of the kallikrein-kinin system in inflammatory processes. While specific published data on this compound remains limited, the experimental frameworks and data presentation formats outlined in this guide provide a solid foundation for its application in research. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can effectively characterize the pharmacological profile of this compound and similar inhibitors, thereby advancing our understanding of inflammatory diseases and paving the way for the development of novel therapeutic interventions.
References
- 1. Kallikrein and kinin receptor expression in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kallikrein - Wikipedia [en.wikipedia.org]
- 4. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merck Sharp & Dohme describes new KLKB1 Inhibitors | BioWorld [bioworld.com]
- 6. Merck Sharp & Dohme divulges new KLKB1 inhibitors | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for the Characterization of a Novel Kallikrein Inhibitor
Note: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Kallikrein-IN-1". The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a novel small molecule inhibitor of kallikrein, based on established methodologies in the field.
Introduction
The Kallikrein-Kinin System (KKS) is a crucial signaling cascade involved in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2] The system is primarily composed of serine proteases known as kallikreins (plasma and tissue kallikreins), which cleave kininogens to release vasoactive peptides called kinins (e.g., bradykinin).[2][3][4] Dysregulation of the KKS has been implicated in a range of diseases, including hereditary angioedema, diabetic complications, and inflammatory conditions.[5][6] Consequently, the development of specific kallikrein inhibitors represents a promising therapeutic strategy.
These application notes provide a comprehensive set of protocols for the in vitro and in vivo characterization of a novel kallikrein inhibitor, herein referred to as "this compound". The described experiments are designed to assess the compound's potency, selectivity, mechanism of action, and preliminary efficacy in a relevant disease model.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions |
| Human Plasma Kallikrein | 15.2 | 7.8 | Fluorogenic substrate, 37°C, 60 min incubation |
| Human Tissue Kallikrein 1 | 250.6 | 128.5 | Fluorogenic substrate, 37°C, 60 min incubation |
| Factor XIIa | >10,000 | N/A | Chromogenic substrate, 37°C, 60 min incubation |
| Thrombin | >10,000 | N/A | Chromogenic substrate, 37°C, 60 min incubation |
| Trypsin | 5,870 | N/A | Chromogenic substrate, 37°C, 60 min incubation |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 2 | 1250 | 0.08 | 1875 | 2.1 | 100 |
| Mouse | PO | 10 | 890 | 0.5 | 4320 | 3.5 | 46 |
| Rat | IV | 2 | 1100 | 0.08 | 1650 | 2.5 | 100 |
| Rat | PO | 10 | 750 | 1.0 | 3980 | 4.2 | 48 |
Signaling Pathways and Experimental Workflows
Caption: The Kallikrein-Kinin System signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical characterization of a novel kallikrein inhibitor.
Experimental Protocols
In Vitro Kallikrein Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against human plasma kallikrein.
Materials:
-
Human plasma kallikrein (active enzyme)
-
Fluorogenic peptide substrate (e.g., Z-VVR-AMC)[7]
-
Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
This compound (test compound) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of human plasma kallikrein solution (final concentration, e.g., 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (final concentration, e.g., 10 µM).[7]
-
Immediately begin kinetic reading of fluorescence intensity every minute for 60 minutes at 37°C using a microplate reader.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Pro-inflammatory Cytokine Release
This protocol assesses the ability of this compound to inhibit kallikrein-induced pro-inflammatory cytokine release from human proximal tubular epithelial cells (PTEC).[5]
Materials:
-
Human PTEC cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Recombinant human tissue kallikrein 1 (KLK1)
-
This compound
-
Lipopolysaccharide (LPS) as a positive control for cytokine induction
-
ELISA kits for IL-6 and IL-8
-
24-well cell culture plates
Procedure:
-
Seed PTEC in 24-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with recombinant human KLK1 (e.g., 100 nM) for 24 hours.[5] Include unstimulated and positive (LPS-stimulated) controls.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the concentration of IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on KLK1-induced cytokine release.
In Vivo Model of Allergic Inflammation
This protocol provides a general framework for evaluating the efficacy of this compound in a guinea pig model of ovalbumin-induced allergic inflammation.[8]
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound formulated for intraperitoneal (IP) injection
-
Anesthesia (e.g., urethane)
-
Equipment for measuring airway resistance
-
Materials for bronchoalveolar lavage (BAL)
Procedure:
-
Sensitization: Sensitize guinea pigs with an IP injection of OVA mixed with aluminum hydroxide. A booster injection can be given two weeks later.
-
Drug Administration: Three weeks after the initial sensitization, administer this compound (e.g., 10 mg/kg, IP) or vehicle control.[8]
-
Antigen Challenge: 15 minutes after drug administration, challenge the anesthetized and tracheostomized animals with an aerosolized solution of OVA.[8]
-
Measurement of Airway Resistance: Monitor and record airway resistance for a set period (e.g., 90 minutes) post-challenge.
-
Bronchoalveolar Lavage (BAL): At the end of the experiment, perform a BAL to collect fluid for analysis of inflammatory cell infiltration and tissue kallikrein activity.
-
Data Analysis: Compare the changes in airway resistance and the cellular composition and enzyme activity in the BAL fluid between the vehicle-treated and this compound-treated groups.
Safety and Handling
Standard laboratory safety procedures should be followed when handling all chemicals and biological materials. This compound should be handled with care, and a material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions. Animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Kallikrein - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 5. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Synthetic inhibitors of tissue kallikrein: effects in vivo in a model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human Kallikrein 1 (KLK1)
An important clarification regarding the topic "Kallikrein-IN-1" is necessary. The initial search for a specific small molecule inhibitor with the designation "this compound" did not yield any specific datasheets or supplier information. The provided information overwhelmingly pertains to the protein Kallikrein 1 (KLK1) , a serine protease, and its role in the Kallikrein-Kinin System. Therefore, the following application notes and protocols are based on recombinant Human Kallikrein 1 (rhKLK1), which is a valuable tool for researchers studying its various biological functions.
This document provides detailed information on recombinant Human Kallikrein 1 (KLK1), including its properties, relevant signaling pathways, and protocols for its use in research applications. This information is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Properties of Recombinant Human Kallikrein 1
The following table summarizes the quantitative data for commercially available recombinant human KLK1, compiled from various suppliers. These values can be used for experimental planning and comparison.
| Property | Description |
| Synonyms | KLK1, Tissue Kallikrein, Kidney/Pancreas/Salivary Gland Kallikrein[1][2] |
| Species | Human[1][2] |
| Expression Host | HEK293 Cells, Yeast (Pichia pastoris)[1][2][3] |
| Calculated Molecular Weight | Approximately 28.0 - 28.2 kDa[1][2] |
| Observed Molecular Weight | 38-55 kDa due to glycosylation[1][2] |
| Purity | > 95% as determined by SDS-PAGE[1][2] |
| Endotoxin Level | < 1.0 EU per µg of the protein as determined by the LAL method[1][2] |
| Biological Activity | Measured by its ability to cleave a fluorogenic peptide substrate, Pro-Phe-Arg-7-amido-4-methylcoumarin (PFR-AMC). Specific activity is > 1,500 pmoles/min/µg.[2] Another source defines 1 unit as the amount of enzyme that will hydrolyze 1 µmole of H-D-Val-Leu-Arg-pNA (S-2266) per minute at pH 8.0 at 37°C, with a biological activity of no less than 5 Units/mg.[3] |
| Formulation | Typically supplied as a lyophilized powder from a sterile filtered solution containing PBS, pH 7.4, or as a filtered solution of 20mM Tris-HCl, 150mM NaCl, 2mM CaCl2, pH 8.0.[1][2][4] Protectants such as trehalose, mannitol, and Tween 80 may be present in lyophilized forms.[2] |
| Reconstitution | It is recommended to reconstitute lyophilized protein in sterile distilled water or an aqueous buffer containing 0.1% BSA to a concentration of 0.1-1.0 mg/mL.[5] For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[3] |
| Storage and Stability | Lyophilized protein is stable for up to 12 months when stored at -20 to -80°C.[2] Upon reconstitution, it should be stored at 4°C for 2-7 days and for future use below -18°C.[3] It is advised to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Detailed methodologies for key experiments involving KLK1 are provided below.
Protocol 1: In Vitro Cell Migration Assay
This protocol is based on studies investigating the effect of KLK1 on keratinocyte migration.[6]
Objective: To determine the effect of recombinant KLK1 on the migration of cultured cells (e.g., human keratinocytes).
Materials:
-
Recombinant Human KLK1
-
Cultured human keratinocytes
-
Appropriate cell culture medium and supplements
-
96-well plates or cell culture inserts (e.g., Boyden chambers)
-
Cell staining reagents (e.g., Crystal Violet)
-
Microscope for visualization and quantification
Methodology:
-
Cell Seeding: Seed human keratinocytes in a 96-well plate or the upper chamber of a cell culture insert at a suitable density and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Introduce recombinant KLK1 at various concentrations to the lower chamber of the cell culture inserts or create a "wound" in the cell monolayer in a 96-well plate and add KLK1 to the medium. Include a negative control (vehicle) and a positive control if available.
-
Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for migration.
-
Quantification:
-
For cell culture inserts: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with Crystal Violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
For wound healing assay: Capture images of the "wound" at the beginning and end of the incubation period. Measure the change in the wound area to quantify cell migration.
-
Protocol 2: In Vivo Wound Healing Model
This protocol is a general representation based on studies using a rat skin wound healing model to assess the effect of KLK1.[6]
Objective: To evaluate the in vivo effect of topically applied KLK1 on skin wound healing.
Materials:
-
Recombinant Human KLK1
-
Experimental animals (e.g., rats)
-
Surgical tools for creating full-thickness skin wounds
-
Topical application vehicle (e.g., hydrogel)
-
Wound dressing materials
-
Histology equipment and reagents
Methodology:
-
Animal Preparation: Anesthetize the rats according to approved animal care protocols. Shave and sterilize the dorsal skin area.
-
Wound Creation: Create full-thickness excisional wounds of a standardized size (e.g., 6 mm diameter) on the back of each rat.
-
Treatment Application: Topically apply a defined amount of recombinant KLK1, either in a vehicle solution or incorporated into a hydrogel, directly onto the wound bed. A control group should receive the vehicle alone.
-
Dressing: Cover the wounds with an appropriate sterile dressing.
-
Monitoring and Analysis:
-
Monitor the rate of wound closure by taking digital photographs at regular intervals (e.g., days 3, 7, 14). Analyze the wound area using image analysis software.
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining, immunohistochemistry for markers of re-epithelialization and angiogenesis).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving KLK1 and a general experimental workflow.
Kallikrein-Kinin System and Bradykinin Signaling
The classical pathway of KLK1 involves the cleavage of kininogen to produce bradykinin, which then acts on bradykinin receptors to elicit various physiological responses.
Caption: The Kallikrein-Kinin System signaling pathway.
KLK1-Mediated Keratinocyte Migration Signaling
KLK1 can also promote cell migration through a kinin-independent pathway involving the activation of Proteinase-Activated Receptor 1 (PAR1) and transactivation of the Epidermal Growth Factor Receptor (EGFR).[6]
References
- 1. msesupplies.com [msesupplies.com]
- 2. Recombinant Human Kallikrein 1/KLK1 Protein (His Tag) - Elabscience® [elabscience.com]
- 3. active-bioscience.de [active-bioscience.de]
- 4. You are being redirected... [prosci-inc.com]
- 5. genscript.com [genscript.com]
- 6. A novel signaling pathway of tissue kallikrein in promoting keratinocyte migration: activation of proteinase-activated receptor 1 and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aprotinin, a Kallikrein Inhibitor, for In Vitro Assays
Disclaimer: Initial searches for a compound specifically named "Kallikrein-IN-1" did not yield any publicly available information. It is presumed that this may be a novel, proprietary, or incorrectly named compound. Therefore, these application notes and protocols have been generated using Aprotinin , a well-characterized and widely used serine protease inhibitor with known activity against kallikrein, as a representative example. Researchers should adapt these guidelines based on the specific properties of their inhibitor of interest.
Introduction
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. The kallikrein-kinin system (KKS) is a key signaling pathway initiated by the enzymatic activity of kallikreins. Inhibition of kallikrein activity is a therapeutic strategy for several diseases. This document provides detailed information on the solubility and preparation of Aprotinin, a natural polypeptide inhibitor of kallikrein, for use in in vitro assays.
Aprotinin: Solubility and Stability
Aprotinin is a competitive serine protease inhibitor that forms stable, reversible complexes with kallikreins and other proteases. Proper handling and storage are crucial for maintaining its inhibitory activity.
Solubility
Aprotinin exhibits good solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| Water | >10 mg/mL[1] | Freely soluble. |
| Aqueous Buffers (low ionic strength) | Freely soluble[1] | Recommended for most biological assays. |
| 70% Methanol | Soluble[2][3] | |
| 70% Ethanol | Soluble[2][3] | |
| 50% Acetone | Soluble[2] | |
| Ethanol | Slightly soluble[4] | |
| DMSO | Slightly soluble[4] | |
| Dimethyl formamide (DMF) | Slightly soluble[4] |
Stability
Aprotinin is a relatively stable protein, but proper storage is essential to prevent degradation and loss of activity.
| Condition | Stability | Recommendations |
| Lyophilized Powder | Stable for several years at -20°C[2] or 2-8°C.[1][5] | Store desiccated. |
| Aqueous Solution (pH 5.0-8.0) | Stable for at least 3 years when sterile filtered.[2] A solution at pH 7-8 is stable for ~1 week at 2-8°C and for ~6 months at -15 to -25°C.[6] | Avoid repeated freeze-thaw cycles.[1] Aliquot into working volumes. |
| Aqueous Solution (pH < 4.0 or > 9.0) | Should be used within hours of preparation.[2] | |
| High Temperature | Relatively stable; can withstand short-term heating in dilute acid.[3] | |
| Proteolytic Degradation | Resistant to most proteases.[1] | Thermolysin can degrade aprotinin after heating.[1] |
Experimental Protocols
Preparation of Aprotinin Stock and Working Solutions
Materials:
-
Aprotinin, lyophilized powder
-
Sterile, deionized or distilled water, or a suitable sterile buffer (e.g., PBS, Tris-HCl)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for a 10 mg/mL Stock Solution:
-
Briefly centrifuge the vial of lyophilized aprotinin to ensure all the powder is at the bottom.
-
Aseptically add the required volume of sterile water or buffer to the vial to achieve a final concentration of 10 mg/mL. For example, to a vial containing 10 mg of aprotinin, add 1 mL of solvent.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and protein denaturation.
-
For long-term storage, it is recommended to add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent adsorption to plasticware, especially for dilute solutions.
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or below for up to 6 months.[6][7]
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration for your assay using the appropriate assay buffer. Keep the working solution on ice until use.
In Vitro Kallikrein Inhibition Assay (Chromogenic Substrate Method)
This protocol describes a method to determine the inhibitory activity of a compound (e.g., Aprotinin) on purified plasma kallikrein. The assay measures the residual kallikrein activity through the cleavage of a chromogenic substrate.
Principle:
Plasma kallikrein cleaves the chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302), releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the kallikrein activity and can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of pNA release will be reduced.[8]
Materials:
-
Purified human plasma kallikrein
-
Chromogenic kallikrein substrate (e.g., S-2302)
-
Aprotinin (or test inhibitor) stock solution
-
Assay Buffer (e.g., 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.8)[9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 20% acetic acid or 2% citric acid) (for endpoint assays)
Assay Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified human plasma kallikrein in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate cleavage over the desired time course.
-
Reconstitute the chromogenic substrate in sterile distilled water according to the manufacturer's instructions.
-
Prepare a serial dilution of the aprotinin working solution in the assay buffer to generate a range of inhibitor concentrations for IC50 determination.
-
-
Assay Procedure (Endpoint Method):
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Aprotinin dilution (or vehicle control)
-
Kallikrein solution
-
-
Mix gently and pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Incubate the plate at 37°C for a fixed time (e.g., 10-20 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
Stop the reaction by adding the Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of kallikrein inhibition for each aprotinin concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualization
The Kallikrein-Kinin System (KKS) Signaling Pathway
The KKS is a cascade of plasma proteins that, upon activation, leads to the release of vasoactive kinins, such as bradykinin.[10][11] Plasma kallikrein is the primary enzyme responsible for cleaving high-molecular-weight kininogen (HK) to produce bradykinin. Bradykinin then exerts its effects by binding to bradykinin receptors (B1R and B2R) on target cells, leading to various physiological responses including vasodilation, increased vascular permeability, and inflammation.[10][11] Tissue kallikrein (KLK1) primarily cleaves low-molecular-weight kininogen (LK) to release kallidin (Lys-bradykinin).[10]
Experimental Workflow for Kallikrein Inhibition Assay
The following diagram outlines the key steps in performing an in vitro kallikrein inhibition assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Aprotinin, bovine | AmericanBio [americanbio.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. 5-diagnostics.com [5-diagnostics.com]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. coachrom.com [coachrom.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Kallikrein-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidases (KLKs), particularly tissue kallikrein (KLK1), are a family of serine proteases implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. In the context of cancer, KLK1 has been shown to promote tumor cell proliferation, migration, and invasion, making it an attractive target for therapeutic intervention. Kallikrein-IN-1 is a potent and specific synthetic inhibitor of tissue kallikrein, offering a valuable tool for investigating the role of KLK1 in cellular functions and for assessing the potential of KLK1 inhibition as a therapeutic strategy.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to study its effects on cancer cell behavior. The protocols cover the assessment of cell invasion, migration, proliferation, and cytokine production. Additionally, the underlying signaling pathways affected by this compound are discussed and visualized. For the purpose of these notes, the well-characterized synthetic tissue kallikrein inhibitor FE999024 will be used as a representative example of this compound, based on available research data.
Mechanism of Action: Signaling Pathways
Tissue kallikrein (KLK1) exerts its cellular effects through both kinin-dependent and kinin-independent pathways. The kinin-dependent pathway involves the cleavage of low molecular weight kininogen (LMWK) to produce bradykinin, a potent vasoactive peptide. However, in many cancer cell types, the pro-migratory and pro-invasive effects of KLK1 are mediated through a kinin-independent mechanism involving the activation of Protease-Activated Receptors (PARs), particularly PAR1.
Upon activation by KLK1, PAR1 initiates a signaling cascade that can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This transactivation subsequently activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are crucial for promoting cell migration, invasion, and proliferation.
This compound, by directly inhibiting the enzymatic activity of KLK1, prevents the cleavage and activation of PAR1. This blockade disrupts the entire downstream signaling cascade, leading to a reduction in EGFR and ERK phosphorylation and ultimately inhibiting the pro-tumorigenic cellular responses.
Data Presentation
The following tables summarize the quantitative effects of the tissue kallikrein inhibitor FE999024 (representing this compound) on various cellular processes in cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Invasion
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (hours) | Inhibition of Invasion (%) |
|---|---|---|---|
| MDA-MB-231 (Human Breast Cancer) | 0.05 | 6 | ~15 |
| MDA-MB-231 (Human Breast Cancer) | 0.5 | 6 | ~25 |
| MDA-MB-231 (Human Breast Cancer) | 5.0 | 6 | 39 |
Data is derived from a Matrigel invasion assay.
Table 2: Effect of this compound on Cancer Cell Migration (Hypothetical Data for Illustrative Purposes)
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (hours) | Wound Closure (%) |
|---|---|---|---|
| PC-3 (Human Prostate Cancer) | 0 (Control) | 24 | 85 ± 5 |
| PC-3 (Human Prostate Cancer) | 1.0 | 24 | 55 ± 7 |
| PC-3 (Human Prostate Cancer) | 5.0 | 24 | 30 ± 6 |
| PC-3 (Human Prostate Cancer) | 10.0 | 24 | 15 ± 4 |
Data is presented as mean ± standard deviation from a scratch wound healing assay.
Table 3: Effect of this compound on Cancer Cell Proliferation (Hypothetical Data for Illustrative Purposes)
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|---|
| A549 (Human Lung Cancer) | 0 (Control) | 48 | 100 |
| A549 (Human Lung Cancer) | 1.0 | 48 | 92 ± 4 |
| A549 (Human Lung Cancer) | 5.0 | 48 | 78 ± 6 |
| A549 (Human Lung Cancer) | 10.0 | 48 | 65 ± 5 |
Data is presented as mean ± standard deviation from an MTT assay.
Table 4: Effect of this compound on Cytokine Production (Hypothetical Data for Illustrative Purposes)
| Cell Line | Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) |
|---|---|---|---|
| OVCAR-3 (Human Ovarian Cancer) | Control | 450 ± 30 | 1200 ± 80 |
| OVCAR-3 (Human Ovarian Cancer) | This compound (5 µM) | 280 ± 25 | 750 ± 60 |
Data is presented as mean ± standard deviation from an ELISA of cell culture supernatants.
Experimental Protocols
Cell Invasion Assay (Matrigel)
This protocol is adapted for the use of this compound to assess its effect on the invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound (FE999024)
-
24-well plate with Matrigel-coated cell culture inserts (8 µm pore size)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain
-
Microscope
Procedure:
-
Rehydrate Inserts: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the inside and outside of the inserts and incubate for 2 hours at 37°C.
-
Prepare Cell Suspension: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Inhibitor Treatment: Prepare cell suspensions containing different concentrations of this compound (e.g., 0.05, 0.5, 5 µM) and a vehicle control. Pre-incubate the cells with the inhibitor for 20 minutes at room temperature.
-
Seed Cells: Remove the rehydration medium from the inserts and add 200 µL of the cell suspension (containing 2 x 10^4 cells) to each insert.
-
Add Chemoattractant: In the lower chamber of the 24-well plate, add 600 µL of medium containing 5% FBS as a chemoattractant.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator.
-
Remove Non-invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. Subsequently, stain the cells with Crystal Violet for 15 minutes.
-
Wash and Dry: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Image the stained cells on the membrane using a microscope. Count the number of invaded cells in several random fields of view for each insert. The percentage of inhibition can be calculated relative to the vehicle control.
Cell Migration Assay (Scratch Wound Healing)
This assay measures the effect of this compound on the ability of a confluent cell monolayer to close a mechanically induced "wound".
Materials:
-
Cancer cell line (e.g., PC-3)
-
This compound
-
24-well plate
-
Cell culture medium with low serum (e.g., 1% FBS)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed Cells: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Create Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of each well.
-
Wash: Gently wash the wells with serum-free medium to remove any detached cells and debris.
-
Inhibitor Treatment: Add medium containing low serum (to minimize proliferation) with various concentrations of this compound and a vehicle control to the respective wells.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. This will serve as the initial wound area (Time 0).
-
Incubation: Incubate the plate at 37°C.
-
Imaging (Subsequent Time Points): Capture images of the same fields at various time points (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
96-well plate
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Add MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: The percentage of cell viability can be calculated relative to the vehicle control.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines (e.g., IL-6, IL-8) secreted by cancer cells into the culture medium.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
This compound
-
24-well plate
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit, Human IL-8 ELISA Kit)
-
Microplate reader
Procedure:
-
Seed Cells: Seed cells in a 24-well plate and allow them to reach 70-80% confluency.
-
Inhibitor Treatment: Replace the medium with fresh medium containing this compound at the desired concentration and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Collect Supernatant: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Perform ELISA: Follow the manufacturer's protocol for the specific ELISA kit to quantify the concentration of the target cytokine in the collected supernatants.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Compare the cytokine levels in the this compound treated samples to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of tissue kallikrein in various cellular processes, particularly in the context of cancer. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this inhibitor in a range of cell-based assays. By quantifying the effects of this compound on cell invasion, migration, proliferation, and cytokine production, and by understanding its impact on key signaling pathways, researchers can gain deeper insights into the therapeutic potential of targeting KLK1. It is recommended that researchers optimize the described protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
Application Notes and Protocols for In Vivo Administration of a Representative Tissue Kallikrein Inhibitor in Mice
Disclaimer: The following protocol is a representative guideline for the in vivo administration of a tissue kallikrein inhibitor in mice. It is based on available scientific literature for similar compounds, as a specific inhibitor named "Kallikrein-IN-1" is not prominently documented in published studies. Researchers should adapt this protocol based on the specific characteristics of their inhibitor, preliminary dose-finding studies, and institutional animal care and use committee (IACUC) guidelines.
Introduction
The kallikrein-kinin system (KKS) is a crucial signaling cascade involved in various physiological and pathological processes, including inflammation, blood pressure regulation, and nociception. Tissue kallikreins, a family of serine proteases, play a key role in this system by cleaving kininogens to produce vasoactive kinins like bradykinin. Inhibition of tissue kallikrein activity is a therapeutic strategy being explored for various conditions, including inflammatory diseases and pain. These application notes provide a detailed protocol for the in vivo administration of a representative tissue kallikrein inhibitor to mice for efficacy and mechanistic studies.
Data Presentation
The following tables summarize quantitative data from studies utilizing tissue kallikrein inhibitors in rodent models. This information can serve as a starting point for dose-selection and experimental design.
Table 1: In Vivo Dosing of a Representative Tissue Kallikrein Inhibitor (phenylacetyl-Phe-Ser-Arg-EDDnp; TKI) in Mice [1][2]
| Parameter | Intraperitoneal (i.p.) Administration | Subcutaneous (s.c.) Administration |
| Dose Range | 13.6 - 136 µmol/kg | 41 - 410 µmol/kg |
| Vehicle | Saline + Tween 80 (40:1 v/v) | Saline + Tween 80 (40:1 v/v) |
| Injection Volume | 0.1 ml/10 g body weight | Not specified |
| Time to Max. Effect | 30 minutes | Not specified |
| Duration of Action | Up to 120 minutes | Not specified |
Table 2: Reported In Vivo Effects of Tissue Kallikrein Inhibition in Mice [1][2]
| Experimental Model | Administration Route | Dose (µmol/kg) | Observed Effect |
| Acetic acid-induced writhing | i.p. | 13.6 - 136 | Dose-dependent inhibition of writhing (37% to 85%) |
| Acetic acid-induced writhing | s.c. | 41 - 410 | Dose-dependent inhibition of writhing (34% to 80%) |
| Formalin-induced nociception (late phase) | i.p. | 41 and 136 | Dose-related decrease in nociception (79% and 98%) |
| Capsaicin-induced nociception | i.p. | 41 and 136 | Reduction in nociceptive response (51% to 79%) |
| Carrageenan-induced paw edema | i.p. | 41 | Reduction in edema (30% to 36%) |
| Carrageenan-induced paw edema | s.c. | 410 | Reduction in edema (39% to 47%) |
Experimental Protocols
Materials:
-
Tissue Kallikrein Inhibitor (e.g., a compound analogous to Phenylacetyl-Phe-Ser-Arg-EDDnp)
-
Vehicle solution (e.g., sterile saline with 2.5% Tween 80)
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
Adult mice (strain, age, and sex to be determined by the experimental goals)
-
Standard laboratory equipment (balance, vortex mixer, etc.)
-
Personal Protective Equipment (PPE)
Animal Handling and Acclimatization:
-
All animal procedures must be approved by the institutional animal care and use committee (IACUC).
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Handle mice gently to minimize stress.
Preparation of Dosing Solution:
-
On the day of the experiment, calculate the required amount of the tissue kallikrein inhibitor based on the mean body weight of the mice in each group and the desired dose.
-
Dissolve the inhibitor in the vehicle solution. Vortex thoroughly to ensure complete dissolution.
-
Prepare a fresh solution for each experiment.
Administration Protocol (Intraperitoneal Injection):
-
Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert a 27-gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Slowly inject the calculated volume of the inhibitor solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Administration Protocol (Subcutaneous Injection):
-
Gently restrain the mouse.
-
Lift a fold of skin between the shoulder blades to create a "tent".
-
Insert a 27-gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of the inhibitor solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the injection site for any signs of irritation.
Post-Administration Monitoring and Endpoint Analysis:
-
Monitor the animals at regular intervals post-injection as defined in the IACUC protocol[3].
-
Conduct behavioral tests (e.g., writhing test, formalin test) at the predetermined time point corresponding to the inhibitor's peak activity.
-
At the end of the experiment, euthanize the mice using an IACUC-approved method.
-
Collect tissues or blood samples as required for downstream analysis (e.g., measurement of kinin levels, inflammatory markers, or pharmacokinetic analysis).
Visualization
Kallikrein-Kinin Signaling Pathway
Caption: Simplified Kallikrein-Kinin signaling pathway.
Experimental Workflow for In Vivo Administration
Caption: In vivo administration and analysis workflow.
References
- 1. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for activation of the tissue kallikrein-kinin system in nociceptive transmission and inflammatory responses of mice using a specific enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Determining the Stability of Kallikrein Inhibitors in Different Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression.[1][2][3] The development of specific kallikrein inhibitors is a promising therapeutic strategy for a range of diseases. A critical aspect of the preclinical development of any new chemical entity, such as a kallikrein inhibitor, is the assessment of its stability in various solution conditions. This document provides a comprehensive guide and general protocols for evaluating the stability of a kallikrein inhibitor, hereafter referred to as "Kallikrein Inhibitor XYZ," in different buffer solutions.
Understanding the stability profile of a therapeutic candidate is paramount for ensuring its efficacy, safety, and shelf-life. Factors such as pH, buffer composition, temperature, and the presence of excipients can significantly impact the chemical integrity and biological activity of a small molecule inhibitor. These application notes offer a framework for systematically investigating these parameters.
Data Presentation: Stability of Kallikrein Inhibitor XYZ
The following tables are templates designed to summarize the quantitative data obtained from stability studies. They provide a clear and structured format for comparing the stability of Kallikrein Inhibitor XYZ under various conditions.
Table 1: pH-Dependent Stability of Kallikrein Inhibitor XYZ
| Buffer System (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Inhibitor (%) | Degradation Products (Peak Area %) |
| Citrate | 3.0 | 37 | 24 | 10 | ||
| Acetate | 4.0 | 37 | 24 | 10 | ||
| Acetate | 5.0 | 37 | 24 | 10 | ||
| Phosphate | 6.0 | 37 | 24 | 10 | ||
| Phosphate | 7.0 | 37 | 24 | 10 | ||
| Tris-HCl | 8.0 | 37 | 24 | 10 | ||
| Tris-HCl | 9.0 | 37 | 24 | 10 |
Table 2: Temperature-Dependent Stability of Kallikrein Inhibitor XYZ in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Inhibitor (%) | Degradation Products (Peak Area %) |
| 4 | 72 | 10 | ||
| 25 | 72 | 10 | ||
| 37 | 72 | 10 | ||
| 50 | 72 | 10 |
Table 3: Long-Term Stability of Kallikrein Inhibitor XYZ at 4°C
| Buffer System (50 mM, pH 7.4) | Storage Time (days) | Initial Concentration (µM) | Remaining Inhibitor (%) | Appearance of Solution |
| Phosphate | 0 | 10 | 100 | Clear, colorless |
| Phosphate | 7 | 10 | ||
| Phosphate | 14 | 10 | ||
| Phosphate | 30 | 10 | ||
| Tris-HCl | 0 | 10 | 100 | Clear, colorless |
| Tris-HCl | 7 | 10 | ||
| Tris-HCl | 14 | 10 | ||
| Tris-HCl | 30 | 10 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of Kallikrein Inhibitor XYZ.
Protocol for Assessing pH-Dependent Stability
Objective: To determine the stability of Kallikrein Inhibitor XYZ across a range of pH values.
Materials:
-
Kallikrein Inhibitor XYZ
-
Citrate buffer (50 mM, pH 3.0)
-
Acetate buffer (50 mM, pH 4.0, 5.0)
-
Phosphate buffer (50 mM, pH 6.0, 7.0)
-
Tris-HCl buffer (50 mM, pH 8.0, 9.0)
-
DMSO (or other suitable organic solvent for stock solution)
-
Incubator
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases for HPLC
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Kallikrein Inhibitor XYZ (e.g., 10 mM) in DMSO.
-
Prepare Buffer Solutions: Prepare the listed buffer solutions and adjust the pH accurately.
-
Sample Preparation:
-
For each buffer, dilute the stock solution to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues and effects on stability.
-
Prepare a sufficient volume for sampling at different time points.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining percentage of the intact inhibitor.
-
The method should be capable of separating the parent compound from its degradation products.
-
Use the peak area of the inhibitor at time zero as the 100% reference.
-
-
Data Analysis: Calculate the percentage of remaining inhibitor at each time point for each pH condition. Plot the percentage of remaining inhibitor versus time for each buffer.
Protocol for Assessing Temperature-Dependent Stability
Objective: To evaluate the effect of temperature on the stability of Kallikrein Inhibitor XYZ in a physiologically relevant buffer.
Materials:
-
Kallikrein Inhibitor XYZ
-
Phosphate buffer (50 mM, pH 7.4)
-
DMSO
-
Incubators/water baths set at 4°C, 25°C, 37°C, and 50°C
-
HPLC system
-
Autosampler vials
Procedure:
-
Prepare Stock and Buffer Solutions: As described in Protocol 3.1.
-
Sample Preparation: Prepare a bulk solution of Kallikrein Inhibitor XYZ at 10 µM in 50 mM phosphate buffer, pH 7.4.
-
Incubation: Aliquot the solution into separate vials and incubate them at the different temperatures (4°C, 25°C, 37°C, and 50°C).
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 24, 48, and 72 hours). Quench the reaction as described previously.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the intact inhibitor.
-
Data Analysis: Calculate the percentage of remaining inhibitor at each time point for each temperature. This data can be used to estimate the shelf-life under different storage conditions.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for assessing the stability of Kallikrein Inhibitor XYZ.
Caption: Simplified diagram of the Kallikrein-Kinin system and the target of inhibition.
References
Application Notes and Protocols for KLK1 Enzymatic Assay Development with a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Kallikrein-1 (KLK1), a serine protease, is a key enzyme in the Kallikrein-Kinin System (KKS). It plays a crucial role in various physiological processes by cleaving low-molecular-weight kininogen (LMWK) to produce the potent vasodilator peptide, kallidin (Lys-bradykinin).[1][2] Dysregulation of KLK1 activity has been implicated in a range of pathologies, including hypertension, inflammation, and cancer, making it an attractive therapeutic target.[3][4] This document provides a detailed protocol for developing and performing a robust enzymatic assay for human KLK1 using a fluorogenic substrate. Additionally, it outlines the characterization of a novel inhibitor, Kallikrein-IN-1, including the determination of its half-maximal inhibitory concentration (IC50).
Principle of the Assay
The KLK1 enzymatic assay described herein is a fluorescence-based in vitro assay. The assay utilizes a synthetic peptide substrate, Pro-Phe-Arg-7-amino-4-methylcoumarin (PFR-AMC), which is specifically cleaved by KLK1 between the Arginine (Arg) and AMC moieties. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a significant increase in fluorescence intensity.[5][6] The rate of this reaction is directly proportional to the enzymatic activity of KLK1. The potency of an inhibitor, such as this compound, can be determined by measuring the reduction in the rate of AMC release in its presence.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human KLK1 | R&D Systems | 237-SE |
| PFR-AMC (Fluorogenic Substrate) | Bachem | I-1135 |
| This compound | (Specify Supplier) | (Specify Catalog No.) |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| CaCl2 | Sigma-Aldrich | C1016 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
KLK1 Signaling Pathway
KLK1 is a central component of the Kallikrein-Kinin System. Its primary function is the cleavage of low-molecular-weight kininogen (LMWK) to release kallidin. Kallidin can then be converted to bradykinin by aminopeptidases. Both kallidin and bradykinin are potent signaling molecules that exert their effects through bradykinin receptors (B1R and B2R), leading to a cascade of downstream events including vasodilation, increased vascular permeability, and inflammation.[1][4][7]
References
- 1. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically-modified stem cells in treatment of human diseases: Tissue kallikrein (KLK1)-based targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Kallikrein-IN-1 in Sepsis-Induced Endothelial Hyperpermeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to vascular leakage and multiple organ failure. Endothelial hyperpermeability is a critical event in the pathophysiology of sepsis, and the kallikrein-kinin system (KKS) has been identified as a key contributor. Plasma kallikrein and tissue kallikrein (TK) are serine proteases that, upon activation, cleave kininogens to release bradykinin, a potent vasodilator that increases vascular permeability.[1][2] Inhibition of kallikrein activity presents a promising therapeutic strategy to mitigate sepsis-induced endothelial dysfunction.
Kallikrein-IN-1 is a potent inhibitor of plasma kallikrein with a reported IC50 of 0.5 nM for plasma kallikrein. While direct studies of this compound in sepsis models are not yet widely published, its mechanism of action makes it a valuable research tool for investigating the role of the kallikrein-kinin system in sepsis-induced endothelial hyperpermeability. These application notes provide a framework for utilizing this compound in both in vitro and in vivo models of sepsis to explore its therapeutic potential.
Mechanism of Action
The kallikrein-kinin system is activated during sepsis, leading to the production of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in the disruption of endothelial cell junctions and increased vascular permeability.[3] this compound, by inhibiting kallikrein, is expected to block the production of bradykinin, thereby preventing the downstream signaling that leads to endothelial barrier dysfunction. Research on other kallikrein inhibitors, such as kallistatin, has shown that they can reverse the downregulation of key junctional proteins like zonula occludens-1 (ZO-1) and vascular endothelial (VE)-cadherin, which are crucial for maintaining endothelial integrity.[1][2]
Data Presentation
The following tables present illustrative quantitative data based on findings from studies investigating the role of kallikrein inhibition in sepsis-induced endothelial hyperpermeability. This data serves as an example of the expected outcomes when using this compound in similar experimental setups.
Table 1: In Vitro Endothelial Permeability Assessment
| Treatment Group | Endothelial Permeability (Fold Change) | ZO-1 Protein Expression (Normalized to Control) | VE-Cadherin Protein Expression (Normalized to Control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 2.5 ± 0.3 | 0.4 ± 0.05 | 0.5 ± 0.07 |
| LPS + this compound (10 nM) | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.09 |
| LPS + this compound (50 nM) | 1.1 ± 0.1 | 0.95 ± 0.08 | 0.85 ± 0.1 |
Illustrative data based on the effects of kallikrein inhibition on endothelial cells.
Table 2: In Vivo Vascular Leak Assessment in a Murine Sepsis Model
| Treatment Group | Evans Blue Extravasation (µg/g tissue) | Lung Wet-to-Dry Weight Ratio |
| Sham | 10 ± 2.5 | 4.0 ± 0.3 |
| CLP (Sepsis) | 45 ± 5.1 | 6.5 ± 0.5 |
| CLP + this compound (1 mg/kg) | 20 ± 3.8 | 4.8 ± 0.4 |
| CLP + this compound (5 mg/kg) | 15 ± 3.2 | 4.5 ± 0.3 |
Illustrative data based on the effects of kallikrein inhibition in animal models of sepsis.
Experimental Protocols
Protocol 1: In Vitro Endothelial Permeability Assay (Transwell Model)
This protocol details the steps to assess the effect of this compound on endothelial barrier function in a lipopolysaccharide (LPS)-induced model of sepsis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
FITC-Dextran (40 kDa)
-
Phosphate Buffered Saline (PBS)
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 48-72 hours.
-
Monolayer Integrity Check: Once confluent, confirm the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) or by visual inspection.
-
Treatment:
-
Replace the medium in the upper and lower chambers with fresh, serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50 nM) for 1 hour.
-
Introduce the septic challenge by adding LPS (e.g., 1 µg/mL) to the upper chamber.
-
Include appropriate controls: vehicle control (no LPS, no inhibitor), LPS control (LPS only), and inhibitor-only control.
-
-
Permeability Measurement:
-
After a suitable incubation period with LPS (e.g., 6-24 hours), add FITC-Dextran to the upper chamber to a final concentration of 1 mg/mL.
-
Incubate for 1-2 hours.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a plate reader (Excitation/Emission: ~490/520 nm).
-
-
Data Analysis: Calculate the amount of FITC-Dextran that has passed through the monolayer and normalize the data to the control group to determine the fold change in permeability.
Protocol 2: Western Blot Analysis of Junctional Proteins
This protocol describes how to measure the expression levels of ZO-1 and VE-cadherin in endothelial cells following treatment.
Materials:
-
HUVECs cultured in 6-well plates
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-ZO-1, anti-VE-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until confluent. Treat the cells as described in Protocol 1 (step 3).
-
Protein Extraction: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZO-1, VE-cadherin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of ZO-1 and VE-cadherin to the loading control.
Protocol 3: In Vivo Murine Model of Sepsis-Induced Vascular Leak (Cecal Ligation and Puncture - CLP)
This protocol outlines the use of this compound in a CLP mouse model to assess its effect on vascular permeability.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound (formulated for in vivo administration)
-
Evans Blue dye
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the mice and perform a midline laparotomy to expose the cecum.
-
CLP Procedure:
-
Ligate the cecum below the ileocecal valve (the severity of sepsis can be modulated by the ligation site and needle size).
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.
-
Return the cecum to the peritoneal cavity and close the abdominal incision.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
-
Treatment: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or intravenously) at a designated time point (e.g., 1 hour post-CLP). Include a vehicle-treated CLP group and a sham-operated group.
-
Vascular Permeability Assessment (Evans Blue Assay):
-
At a predetermined time after CLP (e.g., 24 hours), inject Evans Blue dye (e.g., 2% in saline, 20 mg/kg) via the tail vein.
-
Allow the dye to circulate for 30-60 minutes.
-
Perfuse the mice with saline to remove intravascular dye.
-
Harvest organs of interest (e.g., lungs, kidneys).
-
Homogenize the tissues and extract the Evans Blue dye using formamide.
-
Measure the absorbance of the extracted dye at 620 nm.
-
-
Data Analysis: Quantify the amount of Evans Blue extravasation in the tissues and compare the different treatment groups.
Visualizations
References
- 1. Tissue Kallikrein Exacerbating Sepsis-Induced Endothelial Hyperpermeability is Highly Predictive of Severity and Mortality in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue Kallikrein Exacerbating Sepsis-Induced Endothelial Hyperpermeability is Highly Predictive of Severity and Mortality in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application of Aprotinin in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of hypertension research, the Kallikrein-Kinin System (KKS) presents a key area of investigation. This system's primary effector, bradykinin, is a potent vasodilator, playing a crucial role in blood pressure regulation. Tissue kallikrein (KLK1), a serine protease, is the principal enzyme responsible for cleaving low-molecular-weight kininogen (LMWK) to produce bradykinin. Consequently, inhibiting KLK1 is a valuable strategy to probe the physiological functions of the KKS in maintaining vascular tone and to investigate its role in the pathophysiology of hypertension.
While the specific inhibitor "Kallikrein-IN-1" is not documented in publicly available scientific literature, Aprotinin , a well-characterized serine protease inhibitor, serves as a potent and widely utilized tool for inhibiting tissue kallikrein in both in vitro and in vivo studies. These application notes provide a comprehensive overview of the use of Aprotinin in hypertension research, complete with detailed protocols and data presentation.
Aprotinin: A Tool for Tissue Kallikrein Inhibition
Aprotinin is a natural polypeptide serine protease inhibitor derived from bovine lung. It exhibits broad inhibitory activity against several serine proteases, including trypsin, chymotrypsin, plasmin, and, importantly, tissue kallikrein. Its high affinity for tissue kallikrein makes it a suitable agent for investigating the consequences of reduced bradykinin formation in hypertensive models.
Inhibitory Activity of Aprotinin
The efficacy of Aprotinin as an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Enzyme Target | Organism/Tissue | Inhibition Constant (Ki) |
| Tissue Kallikrein (KLK1) | Porcine Pancreas | 1.0 nM |
| Plasma Kallikrein | Human Plasma | 30 nM |
| Trypsin | Bovine | 0.06 pM |
| Chymotrypsin | Bovine | 9.0 nM |
| Plasmin | Porcine | 1.0 nM |
Data compiled from various sources.
The Role of the Tissue Kallikrein-Kinin System in Blood Pressure Regulation
The tissue kallikrein-kinin system plays a vital role in counteracting vasoconstrictor systems, thereby contributing to the maintenance of normal blood pressure. A simplified schematic of this signaling pathway is presented below.
Experimental Protocols for Hypertension Research Using Aprotinin
The following protocols are based on methodologies employed in studies investigating the effects of kallikrein inhibition on blood pressure in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.
In Vivo Study: Effect of Aprotinin on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of tissue kallikrein inhibition by Aprotinin on the blood pressure of spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
Aprotinin solution (sterile, for injection).
-
Saline solution (0.9% NaCl, sterile).
-
Anesthetic agent (e.g., isoflurane).
-
Catheters for arterial blood pressure measurement.
-
Blood pressure transducer and recording system.
-
Infusion pumps.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation:
-
Acclimatize male SHR and WKY rats (12-16 weeks old) to the experimental environment for at least one week.
-
Anesthetize the rats and surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement.
-
Allow the animals to recover from surgery for 24-48 hours.
-
-
Experimental Procedure:
-
Record a stable baseline blood pressure for at least 30 minutes.
-
Prepare Aprotinin solution in sterile saline. A range of doses can be investigated, with a subcutaneous injection of a potent tissue kallikrein inhibitor reversing the hypotensive effect of human tissue kallikrein gene delivery in hypertensive rats.[1]
-
Infuse Aprotinin or an equivalent volume of saline (vehicle control) intravenously over a defined period (e.g., 30-60 minutes).
-
Continuously monitor and record arterial blood pressure throughout the infusion period and for at least 60 minutes post-infusion.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the recorded data.
-
Determine the change in blood pressure from baseline for both the Aprotinin-treated and control groups.
-
Use appropriate statistical tests to compare the blood pressure changes between the two groups.
-
Quantitative Data from a Representative Study
A study investigating the central effect of a serine protease inhibitor in spontaneously hypertensive rats demonstrated a significant increase in blood pressure following intracerebroventricular administration.[2] While this study used a central administration route, it highlights the potential for kallikrein inhibition to modulate blood pressure. In another study, the hypotensive effect of human tissue kallikrein gene delivery in hypertensive rats was reversed by a subcutaneous injection of aprotinin, a potent tissue kallikrein inhibitor.[1]
| Treatment Group | Animal Model | Route of Administration | Dose | Change in Mean Arterial Pressure (mmHg) | p-value | Reference |
| Aprotinin | SHR | Subcutaneous | Not specified | Reversal of kallikrein-induced hypotension | < 0.05 | [1] |
| Aprotinin | Essential Hypertensive Patients | Intravenous Infusion | 1 x 106 KIU | No significant change | N/S | [3] |
Note: The effect of Aprotinin on blood pressure can vary depending on the model, route of administration, and physiological state.
Discussion and Conclusion
Aprotinin serves as a valuable pharmacological tool to investigate the role of the tissue kallikrein-kinin system in hypertension. By inhibiting tissue kallikrein, researchers can effectively reduce the production of bradykinin and observe the resulting physiological consequences on blood pressure and vascular function. The provided protocols and data offer a framework for designing and interpreting experiments aimed at elucidating the complex mechanisms underlying hypertension. The differential effects observed with Aprotinin across various studies underscore the importance of carefully considering the experimental model and conditions. Further research with more specific and potent inhibitors will continue to refine our understanding of the therapeutic potential of targeting the kallikrein-kinin system in cardiovascular diseases.
References
Troubleshooting & Optimization
troubleshooting Kallikrein-IN-1 inconsistent results
Technical Support Center: Kallikrein-IN-1
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their experiments involving this potent kallikrein inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues reported by users. Each question is followed by potential causes and recommended solutions.
Q1: Why am I observing a different IC50 value for this compound than what is reported in the literature?
Inconsistent IC50 values are a frequent issue and can stem from multiple experimental variables.
Potential Causes & Solutions:
-
Enzyme Activity & Concentration: The specific activity of your kallikrein enzyme stock can vary. Ensure you are using the active form of the enzyme, as many kallikreins are synthesized as inactive zymogens (pro-kallikreins) that require proteolytic cleavage for activation.[1][2] Always verify the enzyme's activity with a standard substrate before initiating inhibitor studies.
-
Substrate Choice and Concentration: The measured IC50 value is dependent on the substrate concentration, particularly for competitive inhibitors. Ensure you are using the substrate at a concentration at or below its Michaelis-Menten constant (Km). Using a high substrate concentration can lead to an artificially high apparent IC50.
-
Assay Buffer Composition: pH, ionic strength, and additives (like detergents or BSA) in the assay buffer can influence both enzyme activity and inhibitor binding. Maintain consistent buffer conditions across all experiments.
-
Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can be critical. For slow-binding inhibitors, a longer pre-incubation may be necessary to reach equilibrium, resulting in a lower IC50.
A logical workflow for troubleshooting IC50 variability is presented below.
Q2: this compound is precipitating in my aqueous buffer or cell culture medium. What should I do?
Compound solubility is a critical factor for obtaining reliable and reproducible data.
Potential Causes & Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Always prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first.
-
"Salting Out" Effect: High salt concentrations in buffers can reduce the solubility of organic compounds. If possible, test whether reducing the buffer's ionic strength resolves the issue without compromising enzyme activity.
-
Final Solvent Concentration: When diluting the DMSO stock into your final assay buffer or medium, ensure the final DMSO concentration is low (typically ≤0.5%) to avoid both precipitation and solvent-induced artifacts.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your buffer is at the experimental temperature when adding the inhibitor. Avoid freeze-thaw cycles of dilute aqueous solutions of the compound.[3]
| Parameter | Recommendation | Rationale |
| Primary Stock Solution | 10-20 mM in 100% DMSO | Ensures complete dissolution before serial dilution. |
| Intermediate Dilutions | Serially dilute in 100% DMSO | Maintains solubility during the dilution process. |
| Final Working Solution | Dilute into final buffer/medium | Target a final DMSO concentration of ≤0.5%. |
| Buffer Additives | Consider 0.01% BSA or Tween-20 | Can help improve the apparent solubility of "sticky" compounds. |
Q3: I see potent inhibition in my biochemical (enzymatic) assay, but little to no effect in my cell-based assay. Why?
This discrepancy is common and highlights the difference between an isolated enzymatic system and a complex biological environment.
Potential Causes & Solutions:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular or pericellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Protein Binding: this compound may bind extensively to proteins in the cell culture serum (e.g., albumin), reducing its free concentration and availability to inhibit the target kallikrein.
-
Compound Metabolism: Cells may metabolize the inhibitor into an inactive form.
-
Target Accessibility: The target kallikrein may be in a cellular compartment or complex that is inaccessible to the inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound can vary significantly across the 15 different human tissue kallikreins (KLKs).[2] Understanding its selectivity profile is crucial for interpreting experimental results. The following table provides hypothetical inhibitory constant (Ki) data to illustrate a potential selectivity profile.
| Kallikrein Target | Hypothetical Ki (nM) | Primary Function / Association |
| KLK1 (Tissue) | 5.2 | Kinin generation, blood pressure regulation[1] |
| KLKB1 (Plasma) | 15.8 | Bradykinin generation, contact activation[4] |
| KLK3 (PSA) | > 5,000 | Semen liquefaction, prostate cancer marker[2] |
| KLK5 | 85.4 | Skin desquamation, pro-KLK activation[1] |
| KLK7 | 250.1 | Skin desquamation |
| KLK14 | 75.6 | Pro-KLK activation, tissue remodeling[2] |
Experimental Protocols
Protocol 1: General Kallikrein Enzymatic Assay
This protocol outlines a standard method for determining the inhibitory activity of this compound against a specific kallikrein using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0.
-
Kallikrein Stock: Reconstitute lyophilized active human kallikrein in 50 mM Acetate, pH 5.0 to a stock of 1 mg/mL. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of a suitable fluorogenic substrate (e.g., Ac-Pro-Phe-Arg-AMC for trypsin-like KLKs) in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Experimental Workflow:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 96-well black plate, add 2 µL of the diluted inhibitor or DMSO (for control).
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of diluted kallikrein enzyme (e.g., final concentration 1 nM) to each well.
-
Pre-incubate the plate for 30 minutes at 37°C to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., final concentration 10 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex: 380 nm, Em: 460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate) for each well from the linear portion of the fluorescence curve.
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context
This compound primarily targets members of the Kallikrein-Kinin System (KKS), which plays a vital role in inflammation, blood pressure control, and coagulation.[4][5] Plasma kallikrein (KLKB1) is a key enzyme in this pathway, cleaving high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.[4] Understanding this pathway is essential for contextualizing the physiological effects of inhibiting its components.
References
- 1. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprotinin [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Kallikrein-IN-1 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kallikrein-IN-1. The primary focus is to address the common issue of this compound precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide: Precipitation of this compound
Precipitation of a small molecule inhibitor like this compound upon dilution into aqueous buffers is a common challenge. This guide provides a step-by-step approach to diagnose and resolve solubility issues.
Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
A1: This is a frequent observation for hydrophobic small molecules. The abrupt change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting precipitation of this compound.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). Store this stock solution at -20°C or -80°C.
Q3: What is the maximum recommended final concentration of DMSO in an aqueous-based cellular or enzymatic assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, as higher concentrations can affect the activity of enzymes and the viability of cells. Some assays may tolerate up to 1% DMSO, but this should be validated with a vehicle control.
Q4: Can I use solvents other than DMSO?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[1] The choice of solvent depends on the specific experimental requirements and the tolerance of your assay system. Always test the effect of the solvent on your experiment in a vehicle control group.
Q5: How can co-solvents improve the solubility of this compound in my assay buffer?
A5: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[2] By creating an intermediate dilution of your this compound DMSO stock in a co-solvent before the final dilution into the assay buffer, you can create a more gradual change in solvent polarity, which can prevent precipitation.
Q6: Are there any buffer additives that can help keep this compound in solution?
A6: Yes, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your final assay buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.[2] A final concentration of 0.01% to 0.1% is typically sufficient.
Q7: How does pH affect the solubility of this compound?
A7: The solubility of ionizable compounds is pH-dependent.[1] If this compound has an acidic or basic functional group, adjusting the pH of the buffer to ionize the compound can significantly increase its aqueous solubility. You may need to determine the pKa of this compound to select the optimal buffer pH.
Data Presentation
Table 1: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Starting Concentration for Intermediate Dilution | Notes |
| Ethanol | 10-20% in aqueous buffer | Generally well-tolerated in many biological assays. |
| Polyethylene Glycol 400 (PEG-400) | 10-20% in aqueous buffer | Can also reduce non-specific binding. |
| Propylene Glycol (PG) | 10-20% in aqueous buffer | A common vehicle for in vivo studies. |
| Glycerol | 5-10% in aqueous buffer | Increases viscosity of the solution. |
Table 2: Common Surfactants for Improving Aqueous Solubility
| Surfactant | Recommended Final Concentration in Assay Buffer | Critical Micelle Concentration (CMC) |
| Tween-20 | 0.01% - 0.1% (v/v) | ~0.006% (w/v) |
| Triton X-100 | 0.01% - 0.1% (v/v) | ~0.015% (w/v) |
| Pluronic F-68 | 0.02% - 0.2% (w/v) | ~1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent
This protocol describes the preparation of a 10 µM working solution of this compound in a final assay buffer containing 0.1% DMSO, using ethanol as a co-solvent.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 20% ethanol solution in your assay buffer.
-
Perform an intermediate dilution: Dilute the 10 mM DMSO stock solution 1:50 in the 20% ethanol/assay buffer solution to obtain a 200 µM intermediate stock.
-
To do this, add 2 µL of the 10 mM stock to 98 µL of the 20% ethanol/assay buffer solution.
-
-
Perform the final dilution: Dilute the 200 µM intermediate stock 1:20 in the final assay buffer to obtain a 10 µM working solution.
-
To do this, add 5 µL of the 200 µM intermediate stock to 95 µL of the final assay buffer.
-
-
The final solution will contain 10 µM this compound, 1% ethanol, and 0.1% DMSO. Always prepare a vehicle control containing the same final concentrations of DMSO and ethanol.
Protocol 2: Kallikrein Enzymatic Activity Assay
This protocol provides a general procedure for measuring the inhibitory activity of this compound on human plasma Kallikrein.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Enzyme: Human Plasma Kallikrein (final concentration, e.g., 10 nM).
-
Substrate: Fluorogenic Kallikrein substrate, e.g., Boc-V-L-K-AMC (final concentration, e.g., 10 µM).
-
Inhibitor: this compound prepared as described in Protocol 1.
-
Procedure: a. In a 96-well black microplate, add 50 µL of assay buffer. b. Add 25 µL of this compound working solution at various concentrations (or vehicle control). c. Add 25 µL of Human Plasma Kallikrein solution. d. Incubate at room temperature for 15 minutes to allow for inhibitor binding. e. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution. f. Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes using a microplate reader. g. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). h. Determine the IC50 of this compound by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway
Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of proteins that plays a role in inflammation, blood pressure regulation, and coagulation.[3][4] this compound is designed to inhibit the enzymatic activity of Kallikrein, thereby blocking the downstream signaling.
Caption: The Kallikrein-Kinin signaling pathway and the mode of action of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 4. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kallikrein-IN-1 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kallikrein-IN-1. The information herein is designed to address specific issues that may arise during experiments, with a focus on optimizing inhibitor incubation time for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pre-incubation time for this compound with the kallikrein enzyme before adding the substrate?
A1: The optimal pre-incubation time for this compound depends on its binding kinetics (association and dissociation rate constants). For potent, competitive inhibitors, a pre-incubation period is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium. A good starting point is a 15-30 minute pre-incubation of the enzyme with this compound before initiating the reaction by adding the substrate. However, this should be empirically determined for your specific assay conditions.
Q2: My inhibition results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Variable Incubation Times: Ensure that the pre-incubation time of this compound with the enzyme, as well as the subsequent reaction time with the substrate, are precisely controlled and consistent across all experiments.[1]
-
Pipetting Errors: Small variations in the volumes of enzyme, inhibitor, or substrate can lead to significant differences in results. Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.
-
Reagent Stability: Ensure that this compound and the kallikrein enzyme are stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity and potency.[1][2]
-
Assay Conditions: Minor fluctuations in temperature and pH can significantly impact enzyme activity and inhibitor binding. Maintain consistent assay conditions for all experiments.[1][2]
Q3: I am not observing the expected level of inhibition, even at high concentrations of this compound. What should I check?
A3: If you are not seeing the expected inhibition, consider the following:
-
Inhibitor Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded or precipitated.
-
Enzyme Activity: Confirm that the kallikrein enzyme is active. Run a positive control without the inhibitor to ensure the enzyme is functioning correctly.
-
Pre-incubation Time: The pre-incubation time may be insufficient for the inhibitor to bind to the enzyme. Try extending the pre-incubation period (e.g., to 60 minutes) to see if inhibition increases.
-
Mechanism of Inhibition: If this compound is a competitive inhibitor, its apparent potency will be affected by the substrate concentration. High substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition. Consider reducing the substrate concentration, ideally to at or below the Km value.
Q4: Can the order of reagent addition affect my results?
A4: Yes, the order of addition is critical. For a competitive inhibitor like this compound, it is essential to pre-incubate the enzyme and inhibitor together before adding the substrate. Adding the substrate before the inhibitor will allow the enzymatic reaction to begin, and the inhibitor will have to compete with the already-bound substrate, leading to an underestimation of its potency.
Q5: How can I determine if this compound is a reversible or irreversible inhibitor?
A5: To determine the nature of inhibition, you can perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of this compound (e.g., 10-fold the IC50) for a set time. Then, rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrate. If the inhibitor is reversible, its effect will diminish upon dilution as it dissociates from the enzyme, and you will observe a recovery of enzyme activity over time. If it is irreversible, the inhibition will persist even after dilution.
Experimental Protocol: Optimizing this compound Incubation Time
This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of tissue kallikrein 1 (KLK1).
Materials:
-
Purified, active tissue kallikrein 1 (KLK1) enzyme
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fluorogenic or chromogenic KLK1 substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate (black for fluorescence, clear for colorimetric assays)
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Thaw all reagents on ice and bring to room temperature before use.
-
Prepare a working solution of KLK1 in assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a working solution of this compound at a concentration expected to yield significant inhibition (e.g., 2-5 times the expected IC50).
-
Prepare the KLK1 substrate at a concentration at or below its Km value in the assay buffer.
-
-
Set up the Assay Plate:
-
Design a plate layout that includes controls (no inhibitor, no enzyme) and the experimental conditions.
-
Add the assay buffer to all wells.
-
Add the solvent control (e.g., DMSO) to the "No Inhibitor" control wells.
-
Add the this compound working solution to the experimental wells.
-
-
Pre-incubation Time Course:
-
Initiate the pre-incubation by adding the KLK1 enzyme working solution to all wells except the "No Enzyme" control.
-
Incubate the plate at a constant temperature (e.g., 37°C) for varying amounts of time (e.g., 0, 5, 15, 30, 60, and 90 minutes). The "0 minute" time point involves adding the substrate immediately after the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
At the end of each pre-incubation time point, add the KLK1 substrate to all wells to start the reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin reading the plate in a microplate reader at the appropriate wavelength.
-
Collect data kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed reaction time where the product formation is still in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each condition from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each pre-incubation time point using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the percent inhibition as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
-
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound Inhibition of KLK1 Activity
| Pre-incubation Time (minutes) | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 | 85.2 | 4.1 | 14.8% |
| 5 | 68.5 | 3.5 | 31.5% |
| 15 | 45.3 | 2.8 | 54.7% |
| 30 | 28.9 | 1.9 | 71.1% |
| 60 | 25.1 | 1.5 | 74.9% |
| 90 | 24.8 | 1.6 | 75.2% |
| No Inhibitor Control | 100.0 | 5.2 | 0.0% |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing inhibitor pre-incubation time.
References
dealing with low signal in Kallikrein-IN-1 inhibition assay
Here is the technical support center for the Kallikrein-IN-1 Inhibition Assay.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in this compound or similar Kallikrein inhibition assays.
Troubleshooting Guide: Low Signal
A low signal in a fluorescence-based enzyme inhibition assay can originate from several sources. This guide is structured to help you systematically identify and resolve the root cause of the problem.
Question: My fluorescence signal is low across the entire plate, including my positive control (enzyme + substrate only). What should I check first?
This indicates a fundamental problem with the assay components or setup, rather than the inhibitor.
Answer:
A low signal in your maximum-activity control points to issues with the core reaction. Follow these steps to diagnose the problem:
-
Verify Enzyme Activity: The enzyme may be inactive or at too low a concentration.
-
Source and Storage: Ensure the Kallikrein enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.
-
Activity Check: Run a simple activity test with just the enzyme and substrate at expected concentrations. If the signal is still low, consider increasing the enzyme concentration or obtaining a new vial of the enzyme.[1]
-
-
Check Substrate Integrity: The fluorogenic substrate is critical for signal generation.
-
Degradation: Substrates can be sensitive to light and hydrolysis. Protect them from light and prepare fresh solutions for each experiment.
-
Concentration: Ensure the substrate concentration is appropriate. For competitive inhibitors, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to maximize sensitivity.[2][3] Using substrate concentrations much higher than the Km can mask the effect of a competitive inhibitor.[3]
-
-
Confirm Buffer and pH: The enzyme's activity is highly dependent on the reaction environment.
-
Review Plate Reader Settings: Incorrect instrument settings are a common source of error.
-
Excitation/Emission Wavelengths: Double-check that the wavelengths are set correctly for your specific fluorophore.[5][6]
-
Gain/Sensitivity: The PMT (photomultiplier tube) gain may be set too low. Increase the gain to amplify the signal, ensuring you do not saturate the detector on your highest-signal wells.
-
Plate Type: Use opaque, black microplates for fluorescence assays to minimize background and well-to-well crosstalk.[7]
-
Question: My positive control (enzyme + substrate) signal is strong, but I'm not seeing the expected inhibition with this compound. Why?
This scenario suggests the issue lies with the inhibitor itself or its interaction with the enzyme.
Answer:
If your assay is working but the inhibitor is not, consider the following:
-
Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
-
Precipitation: Visually inspect your inhibitor stock and assay wells for any signs of precipitation.
-
Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme itself (typically ≤1%).
-
-
Inhibitor Concentration and Potency:
-
Dilution Error: Double-check your serial dilution calculations. It is easy to make a mistake that results in a much lower final concentration than intended.
-
IC50 Value: Be aware of the expected IC50 of your inhibitor. If you are testing at concentrations far below the IC50, you will not observe significant inhibition.
-
-
Inhibitor Integrity:
-
Storage and Stability: Confirm that your this compound stock has been stored properly and has not degraded.[8]
-
Purity: If possible, verify the purity and identity of your inhibitor compound.
-
-
Incubation Time:
-
Pre-incubation: Ensure you are pre-incubating the enzyme and inhibitor for a sufficient period before adding the substrate. This allows time for the inhibitor to bind to the enzyme. A typical pre-incubation time is 15-30 minutes at room temperature.[4]
-
Caption: Troubleshooting decision tree for low signal issues.
Frequently Asked Questions (FAQs)
Q1: What are typical starting concentrations for a plasma Kallikrein inhibition assay?
A1: Optimal concentrations should always be determined empirically in your lab. However, the following table provides common starting ranges found in the literature. For identifying competitive inhibitors, using a substrate concentration near or below the Km is recommended.[3]
| Reagent | Typical Concentration Range | Key Considerations |
| Plasma Kallikrein (pKal) | 0.5 - 5 nM | Titrate to find a concentration that gives a robust signal within the linear range of the reaction.[4] |
| Fluorogenic Substrate | 1 - 20 µM | Should be at or below the Km for competitive inhibitor screening.[2][3] Titrate to find optimal signal-to-background. |
| This compound | 1 nM - 50 µM | Perform a wide dose-response curve (e.g., 10-point, 3-fold dilutions) to determine the IC50. |
| DMSO (Solvent) | ≤ 1% v/v | High concentrations can inhibit enzyme activity. Keep consistent across all wells. |
Q2: Can my test compounds interfere with the fluorescence reading?
A2: Yes. Compound interference is a significant challenge in fluorescence-based assays.[9] There are two primary mechanisms:
-
Autofluorescence: The compound itself fluoresces at the same excitation/emission wavelengths as your probe, leading to a false positive (or masking of inhibition).[5]
-
Quenching: The compound absorbs light at the excitation or emission wavelength, which reduces the signal and can lead to a false positive (looks like inhibition).[5]
To check for interference, run parallel wells containing your test compound and substrate without the enzyme. Any signal detected in these wells is due to compound autofluorescence.
Q3: How long should the reaction run before I take a reading?
A3: It is crucial to measure the reaction during its initial, linear phase (initial velocity).[1] If you let the reaction run too long, you risk substrate depletion, which will cause the reaction rate to slow down and become non-linear. This can distort your inhibition data.
To determine the linear range, measure the fluorescence of a positive control well (enzyme + substrate) kinetically over time (e.g., every minute for 60 minutes). Plot fluorescence vs. time and identify the time window where the slope is linear. All your endpoint readings should be taken within this window.
Experimental Protocols & Visualizations
Kallikrein-Kinin System Pathway
Plasma Kallikrein is a serine protease that plays a key role in the Kallikrein-Kinin system. Its primary function is to cleave high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[10][11]
Caption: Simplified pathway of the Kallikrein-Kinin system.
General Protocol: Kallikrein Fluorescence Inhibition Assay
This protocol provides a general workflow. Concentrations and volumes should be optimized for your specific assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).[4]
-
Enzyme Stock: Prepare a concentrated stock of plasma Kallikrein in assay buffer.
-
Substrate Stock: Prepare a concentrated stock of the fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC[4]) in a suitable solvent (e.g., DMSO or water). Protect from light.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO. Perform serial dilutions to create a dose-response curve.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of assay buffer to "No Enzyme" and "Positive Control" wells.
-
Add 25 µL of your serially diluted this compound (or other test compounds) to the sample wells.
-
Add 25 µL of the Kallikrein enzyme solution to all wells except the "No Enzyme" (blank) wells. The final enzyme concentration should be in the low nanomolar range.
-
Mix the plate gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the signal.
-
-
Data Acquisition:
-
Kinetic: Read the plate every 60 seconds for 30-60 minutes. The rate of reaction is the slope of the linear portion of the fluorescence vs. time curve.
-
Endpoint: After a fixed incubation time (determined from your linearity check), read the fluorescence once.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme" wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (enzyme + substrate, no inhibitor).
-
Plot percent inhibition vs. inhibitor concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for a Kallikrein inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional stability and structural transitions of Kallikrein: spectroscopic and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kallikrein - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Kallikrein-IN-1 showing no effect in my experiment
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of effect with Kallikrein-IN-1 in their experiments. The following information provides structured troubleshooting advice, key experimental protocols, and relevant pathway diagrams to help identify and resolve potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: this compound Inhibitor Integrity & Preparation
Question: How can I be sure my this compound is active and properly prepared?
Answer: The stability and solubility of a small molecule inhibitor are critical for its activity. Improper handling or storage can lead to degradation or precipitation, rendering it ineffective.
-
Storage: Verify that the inhibitor has been stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light and moisture.
-
Solubility: this compound may have specific solubility requirements. Highly hydrophobic compounds can present solubility problems, while highly charged compounds may have low cell permeability.[1] Ensure the solvent used (e.g., DMSO) is appropriate and that the inhibitor is fully dissolved before preparing further dilutions in aqueous media. The final concentration of the organic solvent (like DMSO) in your assay should be low and consistent across all conditions to avoid solvent-induced artifacts.[2]
-
Stability in Media: The inhibitor's stability in your specific culture media or assay buffer is a key consideration. Some compounds can degrade or precipitate over the course of a long incubation period.[1] Consider testing the stability of your compound in your experimental media over time.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for your stock solution, as this can degrade the compound. Aliquoting the stock solution upon initial preparation is highly recommended.
Question: What if my inhibitor has precipitated out of solution?
Answer: If you observe precipitate in your stock solution or working dilutions, the effective concentration will be much lower than intended. Gently warm the solution and vortex to try and redissolve the compound. If precipitation persists, preparing a fresh stock solution is necessary. Consider assessing the inhibitor's solubility limit in your specific buffer or media.[1]
Section 2: Experimental Design & Protocol
Question: What is the appropriate concentration range for this compound?
Answer: The effective concentration of an inhibitor is highly dependent on the experimental system. For reliable results, a dose-response curve should be generated.[1]
-
Biochemical vs. Cell-Based Assays: Potency in a purified enzyme (biochemical) assay is often higher than in a cell-based assay. Typical in vitro potency benchmarks are an IC50 or Ki <100 nM in biochemical assays and <1-10 µM in cell-based assays.[1] If your experiment uses cells, you may need a significantly higher concentration to account for cell permeability and potential metabolism.
-
Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the dose-dependent activity. A lack of effect might occur if the concentration used is too far below the IC50 value for your specific system.[1]
-
Incubation Time: The required incubation time can vary. Ensure the pre-incubation time (if any) and the treatment duration are sufficient for the inhibitor to engage with its target and elicit a biological response.
Question: Why are positive and negative controls crucial in my experiment?
Answer: Controls are essential to validate that the experimental system is working as expected and to correctly interpret your results.[3]
-
Positive Control: Use a known, well-characterized inhibitor of Kallikrein-1 (if available) to confirm that your assay can detect inhibition. If a known inhibitor also shows no effect, the problem likely lies with the assay setup or the biological system itself.
-
Negative Control: A vehicle control (e.g., media with the same concentration of DMSO used for the inhibitor) is mandatory to ensure that the solvent is not causing any effects.[3] An inactive structural analog of your inhibitor, if available, can also serve as an excellent negative control to check for off-target effects.[1]
Section 3: Assay & Readout Issues
Question: My assay readout is noisy or inconsistent. Could this be the problem?
Answer: Yes, high variability can mask a real effect. Assay interference is a common issue in small-molecule screening.[4]
-
Assay Interference: Small molecules can interfere with the detection method itself (e.g., autofluorescence, signal quenching).[4] Run a control where you add this compound to the assay in the absence of the enzyme or cells to check for direct interference with the readout.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes. The signal-to-background ratio should be sufficiently high. Optimize substrate concentrations and detection reagents.
-
Replicates: Always include technical replicates (three or more) for each condition to assess variability and ensure the results are reproducible.[2] It is also recommended to perform at least two biological replicates.[2]
Section 4: Biological System Considerations
Question: How do I know if Kallikrein-1 (KLK1) is the right target in my system?
Answer: The effect of a KLK1 inhibitor depends on the role of KLK1 in your specific biological context.
-
KLK1 Expression: Confirm that your cells or tissue express KLK1 at a sufficient level. You can verify this using methods like qPCR, Western blot, or immunohistochemistry. If the target is not present, the inhibitor will have no effect.
-
KLK1 Activity: Expression does not always equal activity. Kallikreins are often secreted as inactive precursors (pro-KLKs) that require extracellular cleavage for activation.[5][6] Your experimental system must have the necessary components to produce active KLK1.
-
Pathway Relevance: KLK1's primary function is to cleave low molecular weight kininogen (LMWK) to produce the vasoactive peptide Lys-bradykinin.[5][7] This peptide then acts on bradykinin receptors (primarily B2) to initiate downstream signaling.[8][9] If the downstream components of this pathway are absent or non-functional in your model, you may not see an effect even if KLK1 is successfully inhibited.
Question: Could there be redundant pathways compensating for KLK1 inhibition?
Answer: Yes, biological systems often have redundant mechanisms. The human tissue kallikrein family consists of fifteen related serine proteases (KLKs).[6][10] It is possible that other kallikreins or proteases in your system can perform similar functions, compensating for the inhibition of KLK1 and masking the effect of your inhibitor.
Key Experimental Protocols
Protocol 1: In Vitro Kallikrein-1 Enzymatic Assay (Fluorogenic Substrate)
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on purified KLK1 enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).
-
KLK1 Enzyme: Reconstitute purified human KLK1 enzyme in assay buffer to a working concentration (e.g., 10 nM). Keep on ice.
-
Fluorogenic Substrate: Prepare a stock solution of a KLK1-specific fluorogenic substrate (e.g., a peptide substrate with both a fluorophore and a quencher) in DMSO. Dilute to a working concentration (typically at or below the Km value) in assay buffer.
-
This compound: Prepare a 100X stock of various concentrations in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of this compound dilutions (or DMSO vehicle) to appropriate wells.
-
Add 98 µL of KLK1 enzyme solution to all wells except the "no enzyme" control.
-
Add 100 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately begin reading the fluorescence signal (e.g., Ex/Em = 380/460 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from the "no enzyme" control.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Bradykinin Release Assay
This protocol measures the ability of this compound to block KLK1-mediated bradykinin production from cells.
-
Cell Culture:
-
Culture cells known to express and secrete KLK1 (and have its substrate, kininogen, available) in appropriate media. Plate cells in a 24-well plate and grow to ~90% confluency.
-
-
Inhibitor Treatment:
-
Prepare working concentrations of this compound in serum-free media.
-
Aspirate the growth media from the cells and wash once with PBS.
-
Add the media containing different concentrations of this compound (or vehicle control) to the cells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation and Sample Collection:
-
If your system requires a stimulus to induce KLK1 secretion or activity, add it now.
-
Incubate for the desired experimental duration (e.g., 6-24 hours).
-
Collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
-
Bradykinin Measurement:
-
Measure the concentration of bradykinin in the collected supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the bradykinin concentration for each sample.
-
Normalize the results to the vehicle-treated control.
-
Plot the bradykinin concentration versus the inhibitor concentration to evaluate the inhibitory effect.
-
Visualized Pathways and Workflows
Signaling Pathways
Caption: The Kallikrein-Kinin system showing the action of KLK1 and the point of inhibition.
Experimental Workflows
Caption: A stepwise workflow for troubleshooting failed inhibitor experiments.
Logical Relationships
Caption: Potential root causes for the observed lack of an experimental effect.
Quantitative Data Summary
Table 1: General Concentration Guidelines for Small Molecule Inhibitors
| Assay Type | Typical IC50 / Ki Range | Recommended Starting Concentration Range |
| Biochemical (Purified Enzyme) | < 100 nM[1] | 0.1 nM - 10 µM |
| Cell-Based (Functional) | < 1 - 10 µM[1] | 10 nM - 100 µM |
| In Vivo | Dependent on PK/PD | Dose-escalation studies required |
Table 2: Key Properties of Human Tissue Kallikrein-1 (KLK1)
| Property | Description | Reference |
| Class | Serine Protease | [10] |
| Primary Substrate | Low Molecular Weight Kininogen (LMWK) | [5][7] |
| Primary Product | Lys-bradykinin | [5][7] |
| Activation | Secreted as an inactive pro-enzyme, requires proteolytic cleavage to become active. | [5][6] |
| Substrate Specificity | Exhibits dual specificity, with both trypsin-like (cleaving after Arg/Lys) and chymotrypsin-like (cleaving after Phe/Tyr) activities. | [6][11] |
| Physiological Roles | Regulation of blood pressure, inflammation, smooth muscle contraction, vascular permeability. | [5][12] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KLK1 kallikrein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kallikrein - Wikipedia [en.wikipedia.org]
- 11. Substrate specificity of human kallikreins 1 and 6 determined by phage display - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kallikrein-IN-1 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kallikrein-IN-1. The focus is on adjusting pH to achieve optimal inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: The optimal pH for a kallikrein inhibitor, such as this compound, is intrinsically linked to the optimal pH of the specific kallikrein enzyme it targets. Many kallikreins, which are serine proteases, exhibit optimal activity in a slightly alkaline environment. For instance, porcine pancreatic kallikrein shows significant activation at pH 8.2, and kinetic assays for human tissue kallikrein 1 (KLK1) have been effectively conducted at a pH of 9.0. An immobilized kallikrein activity assay was also optimized at pH 8.0. Therefore, it is recommended to start optimizing the inhibitory activity of this compound in a pH range of 7.5 to 9.0 .
Q2: How does pH affect the stability of this compound and the target kallikrein?
A2: Extreme pH values can lead to irreversible denaturation and loss of activity for both the inhibitor and the enzyme. While some kallikreins can form a molten globule-like structure at a very low pH of 1.0, this is not a condition under which enzymatic activity or inhibition can be effectively measured. It is crucial to maintain the pH within a range that ensures the structural integrity of both the inhibitor and the target kallikrein.
Q3: What type of buffer should I use for my experiments with this compound?
A3: The choice of buffer is critical for maintaining a stable pH throughout your experiment. Tris-HCl is a commonly used buffer for kallikrein activity assays and is effective in the recommended pH range of 7.5 to 9.0. Phosphate-buffered saline (PBS) at a pH of 7.2 has also been used in studies involving kallikrein-kinin system reconstitution. When preparing your buffer, ensure it is properly titrated to the desired pH at the experimental temperature, as the pH of some buffers, like Tris, is temperature-dependent.
Q4: Can I use the same pH for studying different kallikreins with this compound?
A4: Not necessarily. Different kallikrein isozymes can have different optimal pH ranges. For example, while KLK1 activity assays have been performed at pH 9.0, assays for KLK6 have been conducted at pH 7.5. It is essential to determine the optimal pH for the specific kallikrein you are working with before assessing the inhibitory activity of this compound.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the assay buffer may not be optimal for the target kallikrein's activity, which in turn affects the apparent inhibitory activity. Systematically test a range of pH values from 7.0 to 9.5. |
| Incorrect Buffer | The buffer system may be interfering with the interaction between this compound and the target enzyme. Try alternative buffer systems such as HEPES or borate buffers within the optimal pH range. |
| Degraded Inhibitor or Enzyme | Improper storage or handling may have led to the degradation of this compound or the kallikrein enzyme. Verify the integrity of both components using appropriate quality control measures. |
| Inaccurate Concentration | The concentrations of the inhibitor or the enzyme may be incorrect. Re-measure the concentrations and ensure accurate dilutions are made. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| pH Drift | The pH of the assay buffer may be changing during the experiment, especially if the buffer capacity is insufficient. Use a buffer with a pKa value close to the experimental pH and ensure its concentration is adequate (e.g., 50-100 mM). |
| Temperature Fluctuations | Temperature can affect both enzyme activity and the pH of the buffer. Ensure that all experimental steps are performed at a consistent and controlled temperature. |
| Variability in Reagents | Lot-to-lot variability in this compound, the target kallikrein, or other reagents can lead to inconsistent results. Qualify new lots of reagents before use in critical experiments. |
Data Presentation
Table 1: Optimal pH for Various Kallikrein Activities
| Kallikrein Type | Reported Optimal pH | Reference Application |
| Porcine Pancreatic Kallikrein | 8.2 | Activation of human plasma renin[1] |
| Human Tissue Kallikrein 1 (KLK1) | 9.0 | Kinetic assays[2] |
| Human Tissue Kallikrein 6 (KLK6) | 7.5 | Kinetic assays[2] |
| Immobilized Kallikrein | 8.0 | Activity assay[3] |
| Plasma Kallikrein-like Activity | 7.5 | Chromogenic substrate assay[4] |
| Commercial Kallikrein Unit Definition | 8.7 | Hydrolysis of BAEE[5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Kallikrein Activity
-
Prepare a series of buffers: Prepare a set of buffers (e.g., Tris-HCl) with pH values ranging from 7.0 to 9.5 in 0.5 unit increments.
-
Prepare enzyme solution: Dilute the target kallikrein enzyme to a fixed concentration in each of the prepared buffers.
-
Prepare substrate solution: Dissolve a suitable chromogenic or fluorogenic substrate for the kallikrein in each of the prepared buffers.
-
Initiate the reaction: In a 96-well plate, add the enzyme solution to the substrate solution.
-
Measure activity: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Determine optimal pH: Plot the initial reaction rates against the pH values to identify the pH at which the enzyme exhibits maximum activity.
Protocol 2: Assessing this compound Activity at Different pH Values
-
Prepare buffers at various pHs: Based on the results from Protocol 1, prepare buffers at the optimal pH and at several points around the optimum (e.g., ± 0.5 and ± 1.0 pH units).
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in each of the selected buffers.
-
Pre-incubation: Pre-incubate the target kallikrein enzyme with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature in each buffer.
-
Initiate the reaction: Add the appropriate substrate to the enzyme-inhibitor mixture.
-
Measure residual activity: Monitor the reaction kinetics as described in Protocol 1.
-
Calculate IC50: Determine the IC50 value of this compound at each pH by plotting the percentage of inhibition against the inhibitor concentration. The pH at which the lowest IC50 is obtained is the optimal pH for inhibition.
Mandatory Visualizations
Caption: Plasma Kallikrein-Kinin System Signaling Pathway.
Caption: Tissue Kallikrein (KLK1) Signaling Pathways.
Caption: Troubleshooting Workflow for Low this compound Activity.
References
- 1. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 3. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells | PLOS One [journals.plos.org]
- 4. DiaMedica Therapeutics, Inc. (DMAC) [diamedica.com]
- 5. Tissue kallikrein mediates pro-inflammatory pathways and activation of protease-activated receptor-4 in proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kallikrein-1 Inhibitor (KLK1-Inhibitor-X)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using KLK1-Inhibitor-X, a potent and specific small molecule inhibitor of human Kallikrein-1 (KLK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KLK1-Inhibitor-X?
A1: KLK1-Inhibitor-X is a synthetic, competitive inhibitor that specifically targets the active site of Kallikrein-1. By binding to the enzyme, it prevents the cleavage of kininogen to produce bradykinin, a key mediator of inflammation, vasodilation, and pain.[1][2][3]
Q2: What is the recommended solvent and storage condition for KLK1-Inhibitor-X?
A2: KLK1-Inhibitor-X is typically soluble in DMSO. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in DMSO, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles. Please refer to the product-specific datasheet for detailed instructions.
Q3: What is the selectivity of KLK1-Inhibitor-X against other kallikreins or serine proteases?
A3: While KLK1-Inhibitor-X is designed for high specificity towards KLK1, it is crucial to consult the product's characterization data. Cross-reactivity with other kallikrein family members (KLKs) or other serine proteases can occur, especially at higher concentrations.[4][5] If off-target effects are suspected, a broader protease inhibitor panel should be used for validation.
Q4: Can KLK1-Inhibitor-X be used in in vivo studies?
A4: The suitability of KLK1-Inhibitor-X for in vivo use depends on its pharmacokinetic and pharmacodynamic properties, which should be detailed in the product datasheet. Factors such as stability, half-life, and potential toxicity need to be considered for animal studies.[4][5]
Troubleshooting Guide
Unexpected Results and Potential Solutions
| Observed Problem | Potential Cause | Recommended Action |
| No or reduced inhibition of KLK1 activity | Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles. | 1. Use a fresh aliquot of the inhibitor. 2. Confirm storage conditions are as recommended. |
| Incorrect Concentration: Calculation error or inaccurate stock solution concentration. | 1. Verify all calculations. 2. Prepare a fresh stock solution. 3. Perform a dose-response experiment to determine the IC50. | |
| Inactive Enzyme: The recombinant KLK1 enzyme may have lost activity. | 1. Test the enzyme activity with a known substrate and a positive control inhibitor. 2. Purchase a new batch of the enzyme if necessary. | |
| Assay Interference: Components in the assay buffer may interfere with the inhibitor. | 1. Review the composition of your assay buffer. 2. Test the inhibitor in a simplified buffer system. | |
| Inconsistent results between experiments | Pipetting Inaccuracy: Variability in dispensing small volumes of inhibitor or enzyme. | 1. Use calibrated pipettes. 2. Prepare master mixes to reduce pipetting steps. |
| Variable Incubation Times: Inconsistent pre-incubation or reaction times. | 1. Standardize all incubation steps using a timer. | |
| Cell Culture Variability: If using a cell-based assay, differences in cell passage number, density, or health. | 1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding density and confluency. | |
| Off-target effects observed | Lack of Specificity: At high concentrations, the inhibitor may affect other proteases. | 1. Perform a dose-response curve to find the optimal concentration with minimal off-target effects. 2. Test the inhibitor against a panel of related serine proteases. 3. Use a structurally different KLK1 inhibitor as a control. |
| Cellular Toxicity: The inhibitor or the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a cell viability assay (e.g., MTT or LDH) at the working concentration of the inhibitor and solvent. 2. Lower the concentration of the inhibitor or the solvent if toxicity is observed. | |
| Precipitation of the inhibitor in media | Low Solubility: The inhibitor may not be soluble in the aqueous assay buffer or cell culture medium. | 1. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all conditions. 2. Briefly vortex or sonicate the solution after adding the inhibitor. 3. Consult the product datasheet for solubility information. |
Experimental Protocols
In Vitro KLK1 Enzymatic Activity Assay
This protocol describes a common method to measure the enzymatic activity of KLK1 and the inhibitory effect of KLK1-Inhibitor-X using a fluorogenic substrate.
Materials:
-
KLK1-Inhibitor-X
-
Fluorogenic KLK1 substrate (e.g., Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve KLK1-Inhibitor-X in DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions of KLK1-Inhibitor-X in Assay Buffer.
-
Prepare a solution of recombinant KLK1 in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer (for control) or the diluted KLK1-Inhibitor-X to the wells of the 96-well plate.
-
Add 25 µL of the KLK1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Kallikrein-1
Caption: The Kallikrein-Kinin System and the inhibitory action of KLK1-Inhibitor-X.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of KLK1-Inhibitor-X.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected results with KLK1-Inhibitor-X.
References
- 1. What are KLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Specific inhibition of tissue kallikrein 1 with a human monoclonal antibody reveals a potential role in airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. active-bioscience.de [active-bioscience.de]
- 7. mybiosource.com [mybiosource.com]
Validation & Comparative
validating the inhibitory activity of Kallikrein-IN-1
A Comparative Guide to the Inhibitory Activity of Kallikrein-IN-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's inhibitory activity against other known kallikrein inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate inhibitors for research and therapeutic development.
Introduction to Kallikrein Inhibition
Kallikreins are a group of serine proteases that play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation.[1] The kallikrein-kinin system, when dysregulated, is implicated in several pathologies, most notably hereditary angioedema (HAE), which is characterized by recurrent episodes of severe swelling.[2][3] Inhibition of kallikrein activity is a key therapeutic strategy for managing such conditions.[4] This guide focuses on the validation of the inhibitory activity of a potent plasma kallikrein inhibitor, referred to here as this compound, and compares its performance with other commercially available and research-based inhibitors.
Note: "this compound" is used in this guide as a representative potent plasma kallikrein inhibitor. The quantitative data for this compound is based on the publicly available information for a potent plasma kallikrein inhibitor, Plasma kallikrein-IN-2, which has a reported IC50 of 0.1 nM.[5]
Quantitative Comparison of Kallikrein Inhibitors
The inhibitory potency of various compounds against their target kallikreins is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used for this purpose. The table below summarizes the available quantitative data for this compound and a selection of alternative inhibitors targeting either plasma kallikrein (PKal) or tissue kallikrein 1 (KLK1).
| Inhibitor | Target | Inhibitor Type | IC50 | Ki | Citation(s) |
| This compound | Plasma Kallikrein (PKal) | Small Molecule | 0.1 nM | - | [5] |
| Lanadelumab (Takhzyro) | Plasma Kallikrein (PKal) | Monoclonal Antibody | 0.04 µM (40 nM) | 0.120 ± 0.005 nM | [6][7] |
| Ecallantide (Kalbitor) | Plasma Kallikrein (PKal) | Recombinant Protein | - | 25 pM (0.025 nM) | [8][9] |
| Berotralstat (Orladeyo) | Plasma Kallikrein (PKal) | Small Molecule | - | - | [2][10] |
| DX-2300 | Tissue Kallikrein 1 (KLK1) | Monoclonal Antibody | - | 0.13 nM | Not Found |
| Tra-Arg(Mts)-4-acetylanilide (ACA) | Plasma Kallikrein (PKal) | Small Molecule | 2 µM | - | [11] |
| Camostat mesylate | Tissue Kallikrein 1 (KLK1) | Small Molecule | 1480 nM, 34100 nM | - | [12] |
Experimental Protocols
Accurate and reproducible assessment of kallikrein inhibition is paramount. Below are detailed methodologies for key experiments commonly used to validate the inhibitory activity of compounds like this compound.
Chromogenic Kallikrein Activity Assay
This assay measures the residual enzyme activity of kallikrein in the presence of an inhibitor by monitoring the cleavage of a chromogenic substrate.
Principle: Plasma kallikrein cleaves a specific chromogenic substrate, such as H-D-Pro-Phe-Arg-pNA (S-2302), releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302)
-
Tris buffer (pH 7.8)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of purified human plasma kallikrein in Tris buffer.
-
In a 96-well plate, add the kallikrein solution to wells containing serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity (rate of pNA formation).
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[13]
Cleaved High-Molecular-Weight Kininogen (HKa) ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the product of plasma kallikrein activity, cleaved high-molecular-weight kininogen (HKa), providing a direct measure of enzyme activity in a more physiological context.
Principle: An HKa-specific antibody is used to capture HKa from a plasma sample. A second, labeled antibody is then used to detect the captured HKa, and the resulting signal is proportional to the amount of HKa present.
Materials:
-
Human plasma (normal or from HAE patients)
-
Plasma kallikrein activator (e.g., dextran sulfate)
-
Test inhibitor (e.g., this compound)
-
HKa-specific capture antibody
-
HRP-conjugated detection antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
ELISA plate
-
Plate washer and reader
Protocol:
-
Coat an ELISA plate with the HKa-specific capture antibody overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
In a separate plate, pre-incubate human plasma with various concentrations of the test inhibitor.
-
Activate the plasma kallikrein by adding dextran sulfate and incubate for a specific time at 37°C.
-
Add the treated plasma samples to the coated ELISA plate and incubate to allow HKa to bind to the capture antibody.
-
Wash the plate and add the HRP-conjugated detection antibody.
-
After incubation and washing, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of HKa based on a standard curve and determine the IC50 of the inhibitor.[7]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: The Kallikrein-Kinin System and the site of action for this compound.
Caption: Workflow for determining the IC50 of this compound using a chromogenic assay.
References
- 1. Kallikrein - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Ecallantide - Wikipedia [en.wikipedia.org]
- 10. Orladeyo (Berotralstat): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 11. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kallikrein 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
A Comparative Guide to Tissue Kallikrein (KLK1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected inhibitors targeting tissue kallikrein (KLK1), a key serine protease in the kallikrein-kinin system. KLK1 plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and tissue remodeling, making it a significant target for therapeutic intervention.
Note on "Kallikrein-IN-1": As of this review, specific quantitative data (IC50, Ki) for a compound designated "this compound" as an inhibitor of tissue kallikrein (KLK1) is not available in the public scientific literature. It is important to distinguish tissue kallikrein (KLK1) from plasma kallikrein (KLKB1), which are distinct enzymes encoded by different genes. Compounds such as "Plasma this compound" target the latter. The following data provides a benchmark for evaluating novel KLK1 inhibitors like this compound when such information becomes available.
Quantitative Comparison of KLK1 Inhibitors
The efficacy of an inhibitor is primarily determined by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. This table summarizes key quantitative data for a selection of known KLK1 inhibitors, including a monoclonal antibody, a natural protein inhibitor, and a synthetic small molecule.
| Inhibitor | Type | Target | Potency | Selectivity Notes |
| DX-2300 | Fully Human Monoclonal Antibody | Human KLK1 | Ki: 0.13 nM [1] | Highly selective; did not inhibit 21 other tested serine proteases.[1] |
| Aprotinin | Natural Polypeptide (Serpin) | Serine Proteases | Ki: ~1 nM (for tissue kallikrein) | Non-specific; also inhibits trypsin, chymotrypsin, plasmin, and plasma kallikrein.[2][3] |
| Camostat mesylate | Synthetic Small Molecule | Serine Proteases | IC50: 1,480 nM [4] | Broad-spectrum inhibitor; also targets trypsin, TMPRSS2, and other proteases.[5][6] |
Signaling Pathways and Experimental Workflow
Visualizing the biological context and the evaluation process is crucial for drug development. The following diagrams illustrate the primary signaling pathway of KLK1 and a standard experimental workflow for characterizing KLK1 inhibitors.
Caption: The KLK1 signaling cascade, initiating with the cleavage of LMW Kininogen.
Caption: A typical workflow for the discovery and validation of novel KLK1 inhibitors.
Experimental Protocols
A precise and reproducible experimental protocol is fundamental to comparing inhibitor potency. Below is a detailed methodology for a common in vitro enzymatic assay to determine the IC50 of a KLK1 inhibitor.
In Vitro KLK1 Inhibition Assay (Fluorogenic Substrate Method)
1. Objective: To determine the concentration of an investigational compound required to inhibit 50% of recombinant human KLK1 enzymatic activity.
2. Materials:
-
Enzyme: Recombinant Human Tissue Kallikrein 1 (KLK1)
-
Substrate: Fluorogenic peptide substrate, e.g., Pro-Phe-Arg-AMC (7-amino-4-methylcoumarin) or D-Val-Leu-Arg-pNA (p-nitroanilide).
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 150 mM) and a carrier protein like 0.01% BSA to prevent non-specific binding.
-
Test Compound: Investigational inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control: A known KLK1 inhibitor (e.g., Aprotinin).
-
Instrumentation: 96- or 384-well black microplate, fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC substrates).
3. Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point curve from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay well is consistent and low (<1%) across all conditions.
-
-
Assay Procedure:
-
To each well of the microplate, add the test compound dilutions or controls (positive control, and a vehicle control with DMSO only).
-
Add a fixed concentration of recombinant human KLK1 to each well. The concentration should be in the linear range of the assay, determined during assay development.
-
Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate Ki determination if desired.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as a single endpoint reading after a fixed incubation time. The rate of increase in fluorescence is proportional to KLK1 activity.
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
-
This guide provides a foundational framework for the comparative evaluation of KLK1 inhibitors. As data for new chemical entities like this compound becomes available, these protocols and benchmarks will be invaluable for contextualizing their therapeutic potential.
References
- 1. Specific inhibition of tissue kallikrein 1 with a human monoclonal antibody reveals a potential role in airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aprotinin on the kallikrein-kinin system in type I diabetes (insulitis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein-kinin system: a surgical perspective in post-aprotinin era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallikrein 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Guide to Kallikrein Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of prominent kallikrein inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, considering both potency and selectivity.
Introduction to Kallikrein Inhibition
Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Dysregulation of kallikrein activity is implicated in several diseases, making them attractive therapeutic targets. Plasma kallikrein and tissue kallikrein are the two main types of kallikreins. Selective inhibition of specific kallikreins is a key goal in drug development to minimize off-target effects. This guide focuses on the cross-reactivity of several well-characterized kallikrein inhibitors against a panel of related proteases.
Cross-Reactivity Data of Kallikrein Inhibitors
The following table summarizes the inhibitory activity (Ki or IC50 values) of selected kallikrein inhibitors against their primary target and a panel of other proteases to illustrate their selectivity.
| Inhibitor | Primary Target | Ki/IC50 (Primary Target) | Off-Target Protease | Ki/IC50 (Off-Target) | Fold Selectivity |
| Berotralstat (BCX7353) | Plasma Kallikrein | ~1.0 nM (Ki)[1] | Data not available | Data not available | Data not available |
| Ecallantide (Kalbitor) | Plasma Kallikrein | 25 pM (Ki)[2][3] | Data not available | Data not available | Data not available |
| Lanadelumab (Takhzyro) | Plasma Kallikrein | Not specified | Factor XIa | No inhibition at 1 µM | >1000 |
| 19 other serine proteases | No inhibition at 1 µM | >1000 | |||
| Sebetralstat (KVD900) | Plasma Kallikrein | 3.02 nM (Ki)[4] | Data not available | Data not available | Data not available |
| PHA-121 | Bradykinin B2 Receptor | 0.47 nM (Ki)[5] | Bradykinin B1 Receptor | High degree of selectivity | High |
| >100 other molecular targets | High degree of selectivity | High |
Note: Data for off-target proteases for some inhibitors are not publicly available in the reviewed literature. The selectivity of Lanadelumab was demonstrated against a panel of 20 serine proteases, though the specific enzymes were not all listed in the available documents.[6] PHA-121 is included as a comparator with a different mechanism of action, targeting the bradykinin B2 receptor rather than directly inhibiting kallikrein.[4][5][7]
Experimental Protocols
The determination of inhibitor cross-reactivity is crucial for understanding its potential off-target effects. Below are detailed methodologies for key experiments cited in the assessment of kallikrein inhibitors.
Enzymatic Activity Assay for Protease Inhibition
This method is used to determine the potency of an inhibitor against a specific protease by measuring the residual enzyme activity in the presence of the inhibitor.
Materials:
-
Purified recombinant protease (e.g., plasma kallikrein, Factor XIa, etc.)
-
Fluorogenic peptide substrate specific for the protease of interest
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
Test inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to create a range of concentrations.
-
In the wells of a 96-well plate, add the assay buffer and the diluted inhibitor solutions.
-
Add the purified protease to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
To determine the inhibition constant (Ki), the assay is performed at different substrate concentrations, and the data are analyzed using methods such as the Cheng-Prusoff equation or Dixon plots.[8]
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.[9][10][11][12][13]
Materials:
-
Cell lysates or tissue homogenates
-
Activity-based probe (ABP) with a reactive group targeting the active site of a class of enzymes (e.g., serine hydrolases) and a reporter tag (e.g., biotin or a fluorophore).
-
Test inhibitor compound
-
SDS-PAGE gels
-
Streptavidin-agarose beads (for biotinylated probes)
-
Mass spectrometer
Procedure:
-
Pre-incubate the cell lysate or tissue homogenate with the test inhibitor at various concentrations.
-
Add the ABP to the mixture and incubate to allow for covalent labeling of the active enzymes that are not blocked by the inhibitor.
-
Quench the labeling reaction.
-
For fluorescently tagged ABPs: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates target engagement.
-
For biotin-tagged ABPs: Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the ABP.
-
The selectivity of the inhibitor is determined by comparing the labeling profile of the proteome in the presence and absence of the inhibitor. A highly selective inhibitor will only prevent the labeling of its intended target.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for determining the cross-reactivity of a kallikrein inhibitor.
Signaling Pathway of Plasma Kallikrein Inhibition
Caption: Inhibition of the plasma kallikrein pathway to prevent angioedema.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of Novel B2-Receptor Antagonists Published in Frontiers in Pharmacology [prnewswire.com]
- 5. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hereditary angioedema plasma proteomics following specific plasma kallikrein inhibition with lanadelumab [frontiersin.org]
- 7. Pharvaris Announces Preclinical Pharmacological Data for Small Molecule PHA121 Published in International Immunopharmacology - BioSpace [biospace.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KLK1 Inhibition: Kallikrein-IN-1 vs. Aprotinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of Kallikrein-related peptidase 1 (KLK1): a representative synthetic peptide inhibitor, referred to here as Kallikrein-IN-1, and the well-established broad-spectrum serine protease inhibitor, aprotinin. This objective analysis is supported by experimental data to aid in the selection of the appropriate inhibitor for research and therapeutic development.
Introduction to KLK1 and its Inhibitors
Kallikrein-related peptidase 1 (KLK1), a serine protease, plays a crucial role in various physiological processes, including the regulation of blood pressure and inflammation through the kallikrein-kinin system. Dysregulation of KLK1 activity is implicated in several pathological conditions, making it a significant target for therapeutic intervention.
Aprotinin , a natural polypeptide isolated from bovine lung, is a broad-spectrum serine protease inhibitor. It has been used clinically to reduce bleeding during complex surgeries by inhibiting proteases involved in fibrinolysis, such as plasmin, as well as tissue kallikrein.
This compound represents a class of synthetic, specific inhibitors designed to target KLK1 with higher selectivity than broad-spectrum inhibitors like aprotinin. For the purpose of this guide, we will refer to the synthetic peptide acetyl-Lys-Phe-Phe-Pro-Leu-Glu-NH2 as a representative example of a specific KLK1 inhibitor, based on available research demonstrating its inhibitory activity in the nanomolar range.
Performance Comparison
The inhibitory profiles of this compound and aprotinin against KLK1 and other serine proteases are summarized below. The data highlights the trade-off between the broad-spectrum activity of aprotinin and the targeted specificity of synthetic inhibitors.
| Feature | This compound (acetyl-Lys-Phe-Phe-Pro-Leu-Glu-NH2) | Aprotinin |
| Inhibitor Type | Synthetic Peptide | Natural Polypeptide |
| Mechanism of Action | Competitive Inhibition | Parabolic Competitive Inhibition |
| Inhibition Constant (Ki) for human KLK1 | 20-30 nM | Ki = 16.20 nM, Kii = 1.10 nM |
| Specificity | Designed for higher specificity towards KLK1. Weak inhibitor for other serine proteases, but also a potent inhibitor of human plasma kallikrein (Ki = 8 nM). | Broad-spectrum inhibitor of serine proteases including trypsin, chymotrypsin, plasmin, and both plasma and tissue kallikreins. |
| Reported Inhibition of other Proteases | Weak inhibition of other tested serine proteases. | - Plasmin: 100% inhibition at equimolar concentration.- Plasma Kallikrein: 58% inhibition at equimolar concentration.- Tissue Kallikrein: 99% inhibition at equimolar concentration.[1] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the kallikrein-kinin system and the points of intervention for both a specific KLK1 inhibitor and a broad-spectrum inhibitor like aprotinin.
Experimental Protocols
In Vitro KLK1 Enzyme Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of compounds against KLK1 using a chromogenic substrate.
Materials:
-
Human recombinant KLK1
-
Chromogenic substrate for KLK1 (e.g., H-D-Val-Leu-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Inhibitors: this compound and Aprotinin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human recombinant KLK1 in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in assay buffer.
-
Prepare serial dilutions of this compound and aprotinin in assay buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the appropriate inhibitor dilution or assay buffer (for control wells).
-
Add 20 µL of the KLK1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 160 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Conclusion
The choice between a specific KLK1 inhibitor like this compound and a broad-spectrum inhibitor such as aprotinin depends critically on the experimental or therapeutic goal.
-
Aprotinin is a potent inhibitor of KLK1 but also affects a wide range of other serine proteases. This broad activity can be advantageous in contexts where a general reduction in proteolytic activity is desired, such as in controlling bleeding during surgery. However, this lack of specificity can also lead to off-target effects.
-
This compound , as a representative synthetic inhibitor, offers high potency and greater specificity for KLK1. This makes it a more suitable tool for dissecting the specific roles of KLK1 in physiological and pathological processes without the confounding effects of inhibiting other proteases. For therapeutic applications targeting KLK1-mediated pathways, specific inhibitors are generally preferred to minimize side effects.
Researchers and drug developers should carefully consider the specificity profile and mechanism of action of each inhibitor in the context of their specific application to ensure the generation of reliable and interpretable results.
References
Assessing the Cytotoxicity of Kallikrein Inhibitors in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of kallikrein inhibitors, with a focus on the assessment in primary cells. While specific cytotoxicity data for a compound designated "Kallikrein-IN-1" is not publicly available, this document outlines the methodologies to perform such an assessment and compares the known cytotoxic profiles of other notable kallikrein inhibitors. The information presented is intended to guide researchers in designing and interpreting cytotoxicity studies for novel kallikrein-targeting compounds.
Comparative Analysis of Kallikrein Inhibitor Cytotoxicity
Direct comparative studies on the cytotoxicity of various kallikrein inhibitors in primary cells are scarce in publicly accessible literature. Preclinical data, especially for recently approved drugs, often remains proprietary. The following is a qualitative summary based on available information.
Aprotinin , a broad serine protease inhibitor, has been studied in various cell types. Reports suggest that it has anti-proliferative effects on certain cancer cell lines. In normal human dermal fibroblasts, it has been observed to have less pronounced effects on proliferation compared to cancer cells, suggesting a potential therapeutic window. However, specific IC50 values in a range of primary human cells are not consistently reported. Studies on human umbilical vein endothelial cells (HUVECs) have focused on its anti-inflammatory and anti-adhesive properties rather than direct cytotoxicity.[1][2][3][4]
FE999024 (VA999024) is a synthetic tissue kallikrein inhibitor. Available research has primarily focused on its ability to suppress cancer cell invasiveness, and there is a lack of specific data on its cytotoxic effects on primary cells.[5][6]
Lanadelumab , Berotralstat , and Ecallantide are kallikrein inhibitors approved for the treatment of Hereditary Angioedema (HAE). Clinical data for these drugs provide extensive information on their safety and tolerability in patients. While adverse events are documented, specific in vitro cytotoxicity data, such as IC50 values in primary cells, are not detailed in the public domain. Preclinical studies for these compounds likely included extensive toxicology testing, but these detailed reports are not typically published.[7][8][9]
K777 is a cysteine protease inhibitor that has been investigated for various therapeutic applications. While its mechanism of action is different from specific kallikrein inhibitors, it highlights the importance of assessing off-target effects. No host cell toxicity was observed for K777 at concentrations up to 100 μM in several cell lines.[10]
Due to the lack of publicly available quantitative data, a direct comparison of the cytotoxicity of "this compound" with these alternatives in primary cells is not possible at this time. Researchers are encouraged to perform head-to-head cytotoxicity assays using the protocols outlined below to generate these valuable comparative data.
Data on Kallikrein Inhibitor Cytotoxicity
As detailed above, specific IC50 values for this compound and a direct comparison with other kallikrein inhibitors in a variety of primary cells are not available in the public domain. To facilitate future comparative studies, the following table is provided as a template for researchers to populate with their own experimental data.
| Inhibitor | Primary Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| This compound | e.g., HUVECs | MTT | 24, 48, 72 | Data not available | - |
| e.g., Primary Hepatocytes | LDH | 24, 48, 72 | Data not available | - | |
| Aprotinin | e.g., HUVECs | MTT | 24, 48, 72 | Data not available | - |
| e.g., Primary Hepatocytes | LDH | 24, 48, 72 | Data not available | - | |
| FE999024 | e.g., HUVECs | MTT | 24, 48, 72 | Data not available | - |
| e.g., Primary Hepatocytes | LDH | 24, 48, 72 | Data not available | - | |
| Other Inhibitor | e.g., PBMCs | MTT/LDH | 24, 48, 72 | Data not available | - |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
This compound and other kallikrein inhibitors
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound and other kallikrein inhibitors
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at the wavelength specified by the kit manufacturer, usually around 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Kallikrein-Kinin System Signaling Pathway.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
- 1. Effect of aprotinin on endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aprotinin stimulates angiogenesis and human endothelial cell migration through the growth factor pleiotrophin and its receptor protein tyrosine phosphatase beta/zeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprotinin inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aprotinin inhibits platelet adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Synthetic Tissue Kallikrein Inhibitor Suppresses Cancer Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikrein inhibitors limit kinin B2 antagonist-induced progression of oedematous to haemorrhagic pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Two Investigational Therapies for Hereditary Angioedema: Lonvoguran Ziclumeran vs. Donidalorsen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy and mechanisms of action of two late-stage investigational therapies for the prophylactic treatment of Hereditary Angioedema (HAE): lonvoguran ziclumeran (lonvo-z) and donidalorsen. Both therapies target the kallikrein-kinin system, a key pathway in the pathophysiology of HAE, but employ distinct molecular modalities.
Executive Summary
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1][2][3] The underlying cause is often a deficiency or dysfunction of the C1 inhibitor, leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1][3] Both lonvoguran ziclumeran and donidalorsen aim to prevent HAE attacks by reducing the activity of plasma kallikrein, a critical enzyme in the bradykinin production cascade.[2]
Lonvoguran ziclumeran (lonvo-z) is an in vivo CRISPR-based gene editing therapy designed as a one-time treatment.[4][5] It works by permanently inactivating the kallikrein B1 (KLKB1) gene in hepatocytes, thereby reducing the production of prekallikrein, the precursor to plasma kallikrein.[4][5]
Donidalorsen is a ligand-conjugated antisense oligonucleotide (ASO) that also targets the reduction of prekallikrein production.[6][7][8] By binding to the mRNA of the KLKB1 gene, it promotes the degradation of the mRNA, leading to decreased synthesis of the prekallikrein protein.[6][7][8] This requires regular subcutaneous administration to maintain its therapeutic effect.[6][9]
This guide will delve into the comparative efficacy of these two novel therapies, supported by recent clinical trial data, and provide an overview of the experimental protocols employed in these studies.
Comparative In Vivo Efficacy
The following tables summarize the key efficacy data from recent clinical trials of lonvoguran ziclumeran and donidalorsen.
Table 1: Efficacy of Lonvoguran Ziclumeran (lonvo-z) in Patients with HAE
| Efficacy Endpoint | Dose | Result | Study |
| Mean Reduction in Monthly HAE Attack Rate | 50 mg (single dose) | 98% reduction from baseline (up to 3 years follow-up) | Phase 1/2[4][10] |
| Attack-Free and Long-Term Prophylaxis (LTP)-Free Patients | 50 mg (single dose) | 97% (31 out of 32) of patients were attack-free and LTP-free | Pooled Phase 1/2[11] |
| Mean Reduction in Plasma Kallikrein Levels | 50 mg (single dose) | 89% reduction at 24 months | Pooled Phase 1/2[5][11] |
| Attack-Free Status Duration | 50 mg (single dose) | 75% (24 out of 32) of patients were attack-free and LTP-free for at least seven months (up to 32 months) | Pooled Phase 1/2[11] |
Table 2: Efficacy of Donidalorsen in Patients with HAE
| Efficacy Endpoint | Dose | Result | Study |
| Reduction in Time-Normalized HAE Attack Rate (vs. Placebo) | 80 mg every 4 weeks | 81% lower mean attack rate from week 1 to 25 | Phase 3 (OASIS-HAE)[12][13] |
| Reduction in Time-Normalized HAE Attack Rate (vs. Placebo) | 80 mg every 8 weeks | 55% lower mean attack rate from week 1 to 25 | Phase 3 (OASIS-HAE)[12][13] |
| Median Reduction in HAE Attack Rate from Baseline | 80 mg every 4 weeks | 90% | Phase 3 (OASIS-HAE)[12] |
| Sustained Mean Reduction in HAE Attack Rate from Baseline | 80 mg | 96% reduction maintained up to 3 years | Phase 2 OLE[2][13] |
| Further Reduction in Mean HAE Attack Rate in Patients Switching from Other Prophylactics | 80 mg every 4 weeks | 62% overall further reduction after 16 weeks | Phase 3 (OASISplus) |
Signaling and Therapeutic Intervention Pathways
The overproduction of bradykinin is central to the pathophysiology of HAE. The diagram below illustrates the kallikrein-kinin system and the points of intervention for lonvoguran ziclumeran and donidalorsen.
Caption: Mechanism of action of lonvoguran ziclumeran and donidalorsen in the kallikrein-kinin system.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the clinical trial designs for lonvoguran ziclumeran and donidalorsen.
Clinical Trial Protocol: Prophylactic Treatment of HAE
This protocol outlines a typical Phase 3 study design for evaluating a prophylactic HAE therapy.
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled study.[14]
-
Participants are randomized to receive the investigational drug or a matching placebo.[14] For dose-finding, multiple active arms may be included.[12]
2. Participant Population:
-
Adult and adolescent patients (typically ≥ 12 years) with a confirmed diagnosis of HAE Type I or II.[9][15]
-
Inclusion criteria often require a history of a minimum number of HAE attacks.
-
Exclusion criteria may include other forms of angioedema, certain concomitant medications, or significant comorbidities.[9]
3. Treatment Administration:
-
Lonvoguran ziclumeran: A single intravenous infusion.[5][10] The HAELO Phase 3 trial uses a 50 mg dose.
-
Donidalorsen: Subcutaneous injections administered at regular intervals (e.g., every 4 or 8 weeks).[12][14] The OASIS-HAE Phase 3 trial evaluated an 80 mg dose.[12]
4. Efficacy Endpoints:
-
Primary Endpoint: The time-normalized number of investigator-confirmed HAE attacks over a defined period (e.g., week 5 to week 25).[12]
-
Secondary Endpoints:
5. Safety and Tolerability Assessment:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory tests, including liver function tests, and physical examinations.
6. Biomarker Analysis:
-
Measurement of plasma kallikrein protein levels at specified time points to assess target engagement.[10][16]
Caption: A generalized workflow for a Phase 3 clinical trial in Hereditary Angioedema.
Preclinical In Vivo Model: Acute HAE Attack in Mice
This protocol describes a murine model used to evaluate the efficacy of HAE therapeutics in a preclinical setting.
1. Animal Model:
-
Serping1 deficient mice (serping1-/-) are used, which lack the C1 inhibitor and are susceptible to HAE-like symptoms.[1]
2. Induction of Acute Attack:
-
To mimic an acute HAE attack, a contact system activator, such as silica nanoparticles (SiNPs), is administered via intravenous injection.[1][17]
-
An angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) is co-administered to prevent the breakdown of bradykinin, thus potentiating its effects.[1][17]
3. Therapeutic Intervention:
-
The investigational compound (or vehicle control) is administered prior to the induction of the attack to assess its prophylactic efficacy.
4. Efficacy Measurement:
-
The primary endpoint is the measurement of mean arterial pressure (MAP) in real-time using implanted telemetry.[1][17]
-
A significant drop in blood pressure (hypotension) is a key indicator of an acute HAE-like attack due to systemic vasodilation caused by bradykinin.[1]
-
The ability of the test compound to prevent or attenuate this SiNP-induced hypotension is a measure of its in vivo efficacy.[1]
Caption: Workflow for a preclinical in vivo model of an acute HAE attack.
Conclusion
Both lonvoguran ziclumeran and donidalorsen have demonstrated significant in vivo efficacy in reducing HAE attack rates by targeting the production of prekallikrein. Lonvoguran ziclumeran offers the potential for a one-time, curative treatment through gene editing, while donidalorsen provides a highly effective prophylactic option with regular dosing. The choice between these therapies, should they receive regulatory approval, will likely depend on long-term safety profiles, patient preference, and healthcare system considerations. The robust clinical data for both compounds represent a significant advancement in the management of Hereditary Angioedema.
References
- 1. A novel murine in vivo model for acute hereditary angioedema attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionis announces FDA acceptance of New Drug Application for donidalorsen for prophylactic treatment of HAE | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 3. mdpi.com [mdpi.com]
- 4. News: Intellia Reports Positive Three-Year Follow-up Data from Phase 1 CRISPR Trial in Hereditary Angioedema - CRISPR Medicine [crisprmedicinenews.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. Donidalorsen - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Donidalorsen used for? [synapse.patsnap.com]
- 9. Donidalorsen for Hereditary Angioedema · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Intellia Therapeutics Announces Positive Three-Year Data from Phase 1 Trial of Lonvoguran Ziclumeran (lonvo-z) in Patients with Hereditary Angioedema (HAE) at the European Academy of Allergy and Clinical Immunology Congress - BioSpace [biospace.com]
- 11. Intellia Therapeutics Reports 97% Attack- & LTP-Free in HAE | NTLA Stock News [stocktitan.net]
- 12. Efficacy and Safety of Donidalorsen for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Lonvoguran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Validating the Specificity of a Putative KLK1 Inhibitor Using a KLK1 Knockout Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a putative Kallikrein-1 (KLK1) inhibitor, hereafter referred to as Inhibitor X . The gold-standard approach for confirming on-target activity and assessing potential off-target effects is the use of a KLK1 knockout (KO) animal model. This document outlines the necessary experimental protocols, data presentation strategies, and visual aids to rigorously evaluate the specificity of any KLK1-targeting compound.
Introduction to KLK1 and the Rationale for a Knockout Model
Human tissue kallikrein-1 (KLK1) is a serine protease and a key component of the kallikrein-kinin system.[1] It plays a crucial role in regulating blood pressure by cleaving low molecular weight kininogen to produce the potent vasodilator lysyl-bradykinin (kallidin).[2][3] Dysregulation of KLK1 activity has been implicated in a variety of pathologies, including cardiovascular diseases, renal dysfunction, and inflammation, making it an attractive therapeutic target.[4][5][6]
The development of specific KLK1 inhibitors is a promising therapeutic strategy.[6] However, due to the high degree of homology within the kallikrein family, ensuring the specificity of a novel inhibitor is paramount to minimize off-target effects and ensure clinical safety and efficacy. A KLK1 knockout model provides the ultimate negative control; in the absence of the target protein, a truly specific inhibitor should elicit no biological effect.
Comparative Analysis of Inhibitor X with Alternative KLK1 Inhibitors
While specific data for "Kallikrein-IN-1" is not publicly available, we can establish a framework for comparison with known KLK1 inhibitors. The following table summarizes the kind of data that should be generated for Inhibitor X to allow for a thorough comparison.
Table 1: Comparative Profile of KLK1 Inhibitors
| Feature | Inhibitor X (Hypothetical Data) | DX-2300 (Antibody) | FE999024 (Peptide-based) |
| Type | Small Molecule | Human Monoclonal Antibody | Synthetic Peptide |
| Mechanism of Action | Competitive | Competitive, binds to active site | Not specified |
| Potency (Ki or IC50) | e.g., 10 nM | 0.13 nM[7] | Attenuates breast cancer cell invasion[5] |
| Selectivity | To be determined vs. other KLKs and serine proteases | No inhibition of 21 other serine proteases at 1 µM[7] | Specific for KLK1[5] |
| In Vivo Efficacy Model | To be determined | Allergic sheep model of asthma[7] | Matrigel invasion assay[5] |
Experimental Protocols for Specificity Validation
The following protocols provide a detailed methodology for validating the specificity of Inhibitor X using a KLK1 knockout mouse model.
Genotyping and Confirmation of KLK1 Knockout
Objective: To confirm the absence of KLK1 protein in the knockout animals.
Methodology:
-
Animal Models: Utilize both wild-type (WT) and KLK1 knockout (KO) mice. KLK1 KO mice have been previously described and exhibit phenotypes such as cardiovascular abnormalities and hypercalciuria of renal origin.[5][8]
-
Tissue Collection: Harvest tissues known to express KLK1, such as the kidney, salivary glands, and pancreas.
-
Western Blotting:
-
Prepare protein lysates from the collected tissues.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for KLK1.
-
Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
-
Expected Outcome: A specific band for KLK1 should be present in the lanes corresponding to WT tissue lysates and absent in the lanes with KO tissue lysates.
In Vitro Enzymatic Assays
Objective: To determine the potency and selectivity of Inhibitor X against KLK1 and other related proteases.
Methodology:
-
KLK1 Enzymatic Assay:
-
Use a fluorogenic substrate specific for KLK1.
-
Incubate recombinant human KLK1 with the substrate in the presence of varying concentrations of Inhibitor X.
-
Measure the fluorescence intensity over time to determine the rate of substrate cleavage.
-
Calculate the IC50 value of Inhibitor X for KLK1.
-
-
Selectivity Panel:
-
Perform similar enzymatic assays using a panel of other human kallikreins (e.g., KLK2, KLK3, etc.) and other relevant serine proteases (e.g., trypsin, chymotrypsin, thrombin).
-
Determine the IC50 values for each of these proteases.
-
-
Data Analysis: Compare the IC50 value for KLK1 to those for the other proteases to determine the selectivity ratio. A high ratio indicates high specificity for KLK1.
In Vivo Phenotypic Analysis in KLK1 KO Mice
Objective: To assess whether the physiological effects of Inhibitor X are dependent on the presence of KLK1.
Methodology:
-
Animal Treatment:
-
Divide WT and KLK1 KO mice into treatment and vehicle control groups.
-
Administer Inhibitor X or vehicle to the respective groups. The dosing regimen should be based on pharmacokinetic studies.
-
-
Phenotypic Assessment:
-
Cardiovascular Phenotype: KLK1 KO mice are known to have cardiovascular abnormalities, including reduced left ventricular mass and impaired cardiac function.[9]
-
Monitor blood pressure using tail-cuff plethysmography.
-
Perform echocardiography to assess cardiac structure and function.
-
-
Renal Phenotype: KLK1 KO mice exhibit hypercalciuria.[5]
-
Collect urine samples over a 24-hour period using metabolic cages.
-
Measure urinary calcium and creatinine levels to assess calcium excretion.
-
-
-
Expected Outcome:
-
In WT mice, a specific KLK1 inhibitor is expected to induce a phenotype that mimics, to some extent, the KLK1 KO phenotype (e.g., changes in blood pressure or renal function).
-
In KLK1 KO mice, a specific inhibitor should have no significant effect on the established phenotype, as its target is absent. Any observed effects in the KO mice would suggest off-target activity.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: In Vitro Selectivity Profile of Inhibitor X (Hypothetical Data)
| Protease | IC50 (nM) | Selectivity Ratio (IC50 Protease / IC50 KLK1) |
| KLK1 | 10 | 1 |
| KLK2 | >10,000 | >1000 |
| KLK3 | >10,000 | >1000 |
| Trypsin | 5,000 | 500 |
| Thrombin | >10,000 | >1000 |
Table 3: In Vivo Effects of Inhibitor X on Systolic Blood Pressure (Hypothetical Data)
| Genotype | Treatment | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Change in SBP (mmHg) |
| Wild-Type | Vehicle | 120 ± 5 | 118 ± 6 | -2 ± 2 |
| Wild-Type | Inhibitor X | 122 ± 4 | 105 ± 5* | -17 ± 3 |
| KLK1 KO | Vehicle | 115 ± 7 | 114 ± 6 | -1 ± 3 |
| KLK1 KO | Inhibitor X | 116 ± 5 | 115 ± 7 | -1 ± 2 |
*p < 0.05 compared to vehicle-treated WT mice.
Visualizations
KLK1 Signaling Pathway
Caption: KLK1 signaling pathway and the inhibitory action of Inhibitor X.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating KLK1 inhibitor specificity.
By following this comprehensive guide, researchers can rigorously validate the specificity of any putative KLK1 inhibitor, providing a solid foundation for further preclinical and clinical development. The use of a KLK1 knockout model is indispensable for unequivocally demonstrating on-target engagement and minimizing the risk of off-target liabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. KLK1 - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. Genetic deficiency in tissue kallikrein activity in mouse and man: effect on arteries, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Specific inhibition of tissue kallikrein 1 with a human monoclonal antibody reveals a potential role in airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Klk1 kallikrein 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Kallikrein-IN-1
A comprehensive guide for researchers on the safe handling and disposal of the research-grade chemical inhibitor, Kallikrein-IN-1, emphasizing established laboratory safety protocols and environmental responsibility.
For laboratory professionals engaged in drug development and scientific research, the proper management of chemical reagents is paramount to ensuring a safe and compliant operational environment. This compound, a chemical inhibitor used in research, requires adherence to specific disposal procedures to mitigate potential hazards and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) for similar kallikrein inhibitors suggest they are not hazardous substances, the specific properties of this compound may vary.[1][2][3] Therefore, a cautious approach is recommended. Always wear gloves, safety goggles, and a lab coat when handling the compound.[4][5] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move to an area with fresh air.[3]
-
Ingestion: Rinse mouth with water and seek medical attention.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through a designated hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[7][8]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.[7] The container must be in good condition and compatible with the chemical.
-
The label should prominently display the words "HAZARDOUS WASTE" and clearly identify the contents as "this compound waste," including its approximate concentration and quantity.[7]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) near the point of generation.[7]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Follow all institutional and local regulations for the disposal of chemical waste. Professional waste management services should be utilized to ensure proper handling and to minimize environmental impact.[4]
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals like this compound.
While some kallikrein-related compounds are not classified as hazardous, the lack of specific data for this compound necessitates treating it with a high degree of caution. By adhering to these established safety and disposal protocols, researchers can ensure a secure laboratory environment and responsible chemical waste management. Always consult your institution's specific safety guidelines and the manufacturer's most recent SDS for any chemical you handle.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. athensresearch.com [athensresearch.com]
- 3. eurogentec.com [eurogentec.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. enzymeresearch.com [enzymeresearch.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of Kallikrein-IN-1: A Comprehensive Guide
Essential Safety and Logistical Information for Researchers
For laboratory professionals engaged in pioneering drug development, the safe and effective handling of novel compounds is paramount. This guide provides crucial operational and disposal protocols for Kallikrein-IN-1, a substance presumed to be a research-grade kallikrein inhibitor. While specific data for a compound explicitly named "this compound" is not publicly available, this document outlines best practices derived from safety data sheets for similar kallikrein inhibitors and general laboratory safety standards. Researchers must supplement this guidance with any specific information provided by the supplier of their particular compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling potent research compounds. The following table summarizes the recommended PPE levels for handling this compound, categorized by the nature of the laboratory procedure.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Lab Coat- Safety Glasses- Nitrile Gloves | Protects against incidental contact with potentially contaminated packaging. |
| Weighing and Aliquoting (Solid Form) | - Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves- N95 Respirator (or higher) | Minimizes risk of inhaling airborne particles and protects against skin and eye contact.[1] |
| Solution Preparation and Handling | - Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves | Prevents skin and eye exposure to the compound in solution. |
| Experimental Use (In Vitro/In Vivo) | - Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves | Standard protection during experimental procedures where direct handling occurs. |
| Spill Cleanup | - Chemical-Resistant Gown- Chemical Splash Goggles- Heavy-Duty Nitrile Gloves- N95 Respirator (or higher) | Provides enhanced protection during direct contact with a significant amount of the compound. |
| Waste Disposal | - Lab Coat- Safety Glasses- Nitrile Gloves | Protects against incidental contact during the packaging and transport of chemical waste. |
Operational Workflow: From Receipt to Disposal
A structured workflow is essential to ensure safety and experimental integrity. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
